Product packaging for MT-3014(Cat. No.:)

MT-3014

Cat. No.: B8626723
M. Wt: 453.5 g/mol
InChI Key: PUJFXPWIBOJQHB-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MT-3014 is a potent, highly selective, and brain-penetrant phosphodiesterase 10A (PDE10A) inhibitor, identified as a valuable tool compound for neuroscience research. It exhibits exceptional in vitro potency with IC50 values of 0.062 nM for human PDE10A and 0.09 nM for the bovine enzyme . The compound was developed through a structure-based drug design strategy, which involved a core structure transformation from a stilbene moiety to a pyrazolo[1,5-a]pyrimidine scaffold to overcome concerns regarding E/Z-isomerization and glutathione-adduct formation associated with the former structure . This rational design resulted in a stable compound with excellent selectivity. Its primary research value lies in its high brain penetration and demonstrated efficacy in preclinical behavioral models. Studies have shown that this compound produces excellent efficacy in the rat conditioned avoidance response test, supporting its potential application in researching central nervous system (CNS) disorders such as schizophrenia . The compound offers researchers a highly specific pharmacological tool for investigating PDE10A-mediated signaling pathways and their role in striatal function and associated neuropsychiatric conditions. Key Chemical Properties: CAS Number: 1332727-40-8 Molecular Formula: C23H25F2N7O Molecular Weight: 453.49 g/mol Notice: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25F2N7O B8626723 MT-3014

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25F2N7O

Molecular Weight

453.5 g/mol

IUPAC Name

1-[[2-(7-fluoro-3-methylquinoxalin-2-yl)-5-[(3R)-3-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]-2-methylpropan-2-ol

InChI

InChI=1S/C23H25F2N7O/c1-13-22(28-17-8-14(24)4-5-16(17)27-13)18-9-21-29-20(31-7-6-15(25)11-31)10-19(32(21)30-18)26-12-23(2,3)33/h4-5,8-10,15,26,33H,6-7,11-12H2,1-3H3/t15-/m1/s1

InChI Key

PUJFXPWIBOJQHB-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(N=C2C=C(C=CC2=N1)F)C3=NN4C(=C3)N=C(C=C4NCC(C)(C)O)N5CC[C@H](C5)F

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)F)C3=NN4C(=C3)N=C(C=C4NCC(C)(C)O)N5CCC(C5)F

Origin of Product

United States

Foundational & Exploratory

Vimseltinib: A Technical Overview of its Colony-Stimulating Factor 1 Receptor (CSF1R) Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical guide on the selectivity profile of vimseltinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). It includes quantitative data on its kinase inhibition, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction and Mechanism of Action

Vimseltinib (formerly DCC-3014) is an orally bioavailable, small-molecule inhibitor designed to potently and selectively target the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, monocytes, and osteoclasts.[3][4] Aberrant CSF1R signaling is implicated in various diseases, notably in tenosynovial giant cell tumor (TGCT), where the overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing cells that form the bulk of the tumor.[5][6]

Vimseltinib functions as a "switch-control" inhibitor. It binds selectively to the switch pocket region of the CSF1R kinase domain, stabilizing it in an inactive conformation.[3][7] This unique mechanism prevents the conformational changes required for kinase activation, thereby blocking autophosphorylation and subsequent downstream signaling cascades initiated by the binding of its ligands, CSF-1 and Interleukin-34 (IL-34).[1][3] This targeted action leads to the depletion of tumor-associated macrophages (TAMs) and other CSF1R-dependent cells.[5]

A key characteristic of vimseltinib is its high selectivity for CSF1R, which distinguishes it from other CSF1R inhibitors like pexidartinib.[6][8] This enhanced selectivity is designed to minimize off-target effects, potentially leading to a more favorable safety profile.[3][6]

Quantitative Selectivity and Potency

Vimseltinib's high selectivity is demonstrated by its potent inhibition of CSF1R with significantly lower activity against other kinases, including closely related type III receptor tyrosine kinases.

Table 1: In Vitro Kinase Inhibitory Potency (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) of vimseltinib against CSF1R and other homologous kinases.

Kinase TargetVimseltinib IC50 (nM)Reference
CSF1R 3.7 [9]
KIT476[9]
PDGFRA436[9]
PDGFRB2,300[9]
FLT3>3,300[9]
Table 2: Kinome Selectivity Profile

This table outlines the broader selectivity of vimseltinib across the human kinome.

Selectivity MetricValueReference
Selectivity vs. nearest off-target kinase>500-fold[3]
Selectivity vs. FLT3, KIT, PDGFRA, PDGFRB>500-fold[2][10]
Selectivity vs. all kinases in panel>100-fold[2][10]
Selectivity vs. number of kinases in ~300 panel>1,000-fold against 294 kinases[2][5][10]
Table 3: Cellular Activity and Binding Kinetics

This table presents data on vimseltinib's activity in cellular contexts and its binding kinetics to CSF1R.

ParameterValueCell/Assay TypeReference
Cellular IC50
M-NFS-60 Cell Proliferation18 nMMurine leukemia cells[9]
CSF1R Autophosphorylation27 nMTHP-1 human monocytic cells[9]
Osteoclast Differentiation9.3 nMCSF1/RANKL-induced[9]
Binding Kinetics
Dissociation Constant (Kd)2.3 nMRapid Dilution Assay[2][10]
Off-rate (k-off)0.0041 / minuteRapid Dilution Assay[2][10]
Half-life of Inhibition (t½)170 minutesRapid Dilution Assay[2][10]

Experimental Protocols

The following sections describe the methodologies used to determine the selectivity and potency of vimseltinib.

Kinase Selectivity Profiling

Objective: To determine the selectivity of vimseltinib across a broad range of human kinases.

Methodology:

  • Primary Screen: Vimseltinib is initially screened against a large panel of approximately 300 purified human kinases. The assays are typically run at a fixed ATP concentration, often at or near the Michaelis constant (Km) for ATP (e.g., 10 µmol/L), to ensure sensitivity.[2][10]

  • Assay Principle: The kinase activity is measured using various methods, such as radiolabeling (e.g., ³³P-ATP incorporation into a substrate) or fluorescence-based assays (e.g., Z'-LYTE™). The percentage of kinase inhibition by vimseltinib at a given concentration is calculated relative to a control (DMSO vehicle).

  • Secondary Screen: Kinases that show significant inhibition (e.g., >50% at a high concentration or within a 1,000-fold IC50 of CSF1R) are selected for further characterization.[2][10]

  • IC50 Determination: For the selected "hit" kinases, full dose-response curves are generated by testing a range of vimseltinib concentrations. These assays are often repeated under more physiologically relevant conditions, such as at cellular ATP concentrations (1–4 mmol/L), to better predict cellular potency.[2][10]

  • Data Analysis: The dose-response data are fitted to a sigmoidal curve using non-linear regression to calculate the IC50 value for each kinase. The selectivity is then determined by comparing the IC50 for CSF1R to the IC50 values for other kinases.

Cellular CSF1R Autophosphorylation Assay

Objective: To measure the ability of vimseltinib to inhibit CSF1-induced CSF1R activation in a cellular context.

Methodology:

  • Cell Culture: A human monocytic cell line endogenously expressing CSF1R, such as THP-1, is used.[9] Cells are cultured in appropriate media and serum-starved for several hours to reduce basal receptor phosphorylation.

  • Compound Treatment: The starved cells are pre-incubated with various concentrations of vimseltinib or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Ligand Stimulation: The cells are then stimulated with a recombinant human CSF-1 ligand for a short period (e.g., 5-15 minutes) to induce CSF1R dimerization and autophosphorylation.

  • Cell Lysis and Protein Quantification: After stimulation, cells are immediately lysed in a buffer containing phosphatase and protease inhibitors. The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Phospho-CSF1R Detection: The level of phosphorylated CSF1R (p-CSF1R) is quantified using an immunoassay, such as a sandwich ELISA or Western blot. For ELISA, specific antibodies are used to capture total CSF1R and detect the phosphorylated form.

  • Data Analysis: The p-CSF1R signal is normalized to the total CSF1R or total protein content. The percentage of inhibition is calculated for each vimseltinib concentration relative to the stimulated vehicle control. An IC50 value is then determined by fitting the data to a dose-response curve.

Residence Time Determination (Rapid Dilution Assay)

Objective: To determine the dissociation kinetics (off-rate) of vimseltinib from its target, CSF1R.

Methodology:

  • Complex Formation: Purified CSF1R kinase is incubated with a high concentration of vimseltinib for a sufficient time to allow the formation of the enzyme-inhibitor (EI) complex to reach equilibrium.

  • Rapid Dilution: The pre-formed EI complex is then rapidly diluted (e.g., 100-fold or more) into a reaction mixture containing the kinase substrate and ATP. This dilution significantly reduces the concentration of free vimseltinib, effectively preventing re-binding to the enzyme once it dissociates.

  • Activity Measurement: The recovery of kinase activity is measured over time. As vimseltinib dissociates from the enzyme, the kinase becomes active and phosphorylates its substrate. The rate of product formation is monitored continuously.

  • Data Analysis: The data, representing kinase activity versus time, are fitted to a first-order exponential equation to determine the dissociation rate constant (k-off). The residence time (or half-life of the EI complex) is calculated as ln(2)/k-off.[2][10]

Visualizations

CSF1R Signaling Pathway

The following diagram illustrates the canonical CSF1R signaling pathway, which is inhibited by vimseltinib.

CSF1R_Signaling_Pathway cluster_pathways Downstream Signaling ligand CSF-1 / IL-34 receptor CSF1R Monomer ligand->receptor Binds dimer CSF1R Dimer (Phosphorylated) receptor->dimer Dimerization & Autophosphorylation pi3k PI3K dimer->pi3k grb2 Grb2/Sos dimer->grb2 sfk SFK dimer->sfk vimseltinib Vimseltinib vimseltinib->dimer Inhibits (Stabilizes Inactive State) akt AKT pi3k->akt nucleus Nucleus akt->nucleus ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->nucleus stat STAT sfk->stat stat->nucleus response Gene Transcription (Proliferation, Survival, Differentiation) nucleus->response

Caption: Simplified CSF1R signaling pathway inhibited by vimseltinib.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Selectivity_Workflow start Start: Test Compound (e.g., Vimseltinib) primary_screen Primary Screen: Large Kinase Panel (~300 kinases) Single High Concentration start->primary_screen data_analysis1 Data Analysis: Identify Inhibited Kinases ('Hits') primary_screen->data_analysis1 secondary_screen Secondary Screen (Hits Only): Full Dose-Response Curve (IC50) data_analysis1->secondary_screen Hits Found no_hits No significant off-target hits data_analysis1->no_hits data_analysis2 Data Analysis: Calculate IC50 Values secondary_screen->data_analysis2 cellular_assay Cellular Assays: Confirm On-Target and Off-Target Activity data_analysis2->cellular_assay end End: Selectivity Profile (Fold-selectivity vs. CSF1R) cellular_assay->end

Caption: General workflow for determining kinase inhibitor selectivity.

References

The Biological Function of CSF1R in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Colony-Stimulating Factor 1 Receptor (CSF1R) and its critical role within the tumor microenvironment (TME). We will delve into the molecular mechanisms of CSF1R signaling, its impact on immune cell populations, and its function in promoting tumor progression and metastasis. This document will further present quantitative data on CSF1R expression and inhibition, along with detailed experimental protocols for its study.

Introduction to CSF1R and its Ligands

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of the mononuclear phagocyte system. Its activation, primarily by its ligands Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), is essential for the survival, proliferation, differentiation, and function of macrophages and their progenitors. In the context of cancer, the CSF1R signaling axis is frequently hijacked by tumors to create an immunosuppressive and pro-tumoral microenvironment.

The CSF1R Signaling Pathway

Upon ligand binding, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that orchestrate a variety of cellular responses. The principal pathways activated include the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-Activated Protein Kinase (MAPK)/ERK, and Signal Transducer and Activator of Transcription (STAT) pathways.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K GRB2 GRB2 CSF1R->GRB2 JAK JAK CSF1R->JAK Ligand CSF-1 / IL-34 Ligand->CSF1R Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Cell Growth & Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation & Differentiation STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_dimer->Transcription Survival & Immunosuppression

Caption: The CSF1R signaling cascade upon ligand binding.

Role of CSF1R in the Tumor Microenvironment

CSF1R is predominantly expressed on tumor-associated macrophages (TAMs), a heterogeneous population of myeloid cells that often constitute a significant portion of the tumor mass. The activation of CSF1R on these cells drives their differentiation into an M2-like phenotype, which is characterized by immunosuppressive and pro-tumoral functions.

Key Functions of CSF1R+ TAMs:

  • Immunosuppression: TAMs secrete a variety of anti-inflammatory cytokines, such as IL-10 and TGF-β, which suppress the activity of cytotoxic T lymphocytes and natural killer (NK) cells. They also express immune checkpoint ligands like PD-L1 and B7-H4, further inhibiting anti-tumor immunity.

  • Tumor Growth and Proliferation: TAMs produce growth factors, such as epidermal growth factor (EGF) and platelet-derived growth factor (PDGF), that directly stimulate cancer cell proliferation.

  • Angiogenesis: Through the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), TAMs contribute to the formation of new blood vessels that supply the tumor with nutrients and oxygen.

  • Metastasis: TAMs facilitate tumor cell invasion and metastasis by remodeling the extracellular matrix through the production of proteases and by promoting intravasation and extravasation of cancer cells.

Quantitative Data on CSF1R in Cancer

The expression of CSF1R and its ligands, and the density of TAMs, have been correlated with poor prognosis in a variety of cancers. Pharmacological inhibition of CSF1R has shown promise in preclinical and clinical studies by reducing TAM infiltration and reprogramming the TME to be more immune-supportive.

Table 1: Impact of CSF1R Inhibition on TAMs and Tumor Growth in Preclinical Models

Cancer ModelCSF1R InhibitorEffect on TAMsTumor Growth InhibitionReference
Pancreatic Cancer (KPC mice)PLX3397>50% reduction in F4/80+ macrophagesSignificant tumor growth delay
Glioblastoma (murine model)BLZ945~80% reduction in CD11b+Ly6G-Ly6C-F4/80+ macrophagesIncreased survival
Breast Cancer (MMTV-PyMT)Pexidartinib (PLX3397)Significant decrease in CD11b+F4/80+ macrophagesReduced primary tumor growth and metastasis
Colorectal Cancer (syngeneic model)JNJ-40346527Depletion of M2-like TAMsEnhanced efficacy of anti-PD-1 therapy

Experimental Protocols

Immunohistochemistry (IHC) for CSF1R and TAMs in Murine Tumor Tissue

This protocol outlines the steps for the co-detection of CSF1R and the macrophage marker F4/80 in formalin-fixed, paraffin-embedded (FFPE) murine tumor tissue.

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x for 5 min each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody cocktail containing rabbit anti-CSF1R and rat anti-F4/80 overnight at 4°C.

  • Secondary Antibody Incubation:

    • Incubate with a goat anti-rabbit secondary antibody conjugated to an enzyme (e.g., HRP) and a goat anti-rat secondary antibody conjugated to a different enzyme or a fluorophore for 1 hour at room temperature.

  • Detection:

    • Develop the signal using appropriate substrates (e.g., DAB for HRP).

    • If using fluorescent detection, mount with a DAPI-containing mounting medium.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount with a permanent mounting medium.

IHC_Workflow A FFPE Tissue Sectioning B Deparaffinization & Rehydration A->B C Antigen Retrieval B->C D Blocking C->D E Primary Antibody Incubation (anti-CSF1R, anti-F4/80) D->E F Secondary Antibody Incubation E->F G Signal Detection F->G H Counterstaining & Mounting G->H I Microscopy & Analysis H->I

Caption: Workflow for Immunohistochemistry.

Flow Cytometry for TAMs and Myeloid Subsets

This protocol provides a representative antibody panel for the identification and quantification of CSF1R-expressing TAMs and other myeloid cells from fresh tumor tissue.

Methodology:

  • Tumor Dissociation:

    • Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

    • Filter the cell suspension through a 70µm cell strainer.

  • Red Blood Cell Lysis:

    • Lyse red blood cells using an ACK lysis buffer.

  • Fc Receptor Blocking:

    • Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.

  • Cell Surface Staining:

    • Stain cells with a cocktail of fluorescently conjugated antibodies. A typical panel includes:

      • Lineage markers: CD45 (pan-leukocyte), CD11b (myeloid), Ly6G (neutrophils), Ly6C (monocytes).

      • Macrophage markers: F4/80 (murine), CD68 (human).

      • CSF1R: Anti-CSF1R antibody.

      • M2-like markers: CD206, Arginase-1.

      • Viability dye: To exclude dead cells.

  • Data Acquisition:

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on live, singlet, CD45+ cells.

    • Identify myeloid populations (CD11b+) and further delineate TAMs (e.g., CD11b+F4/80+).

    • Quantify CSF1R expression on the identified TAM population.

Flow_Cytometry_Gating_Strategy A All Events B Singlets A->B FSC-A vs FSC-H C Live Cells B->C Viability Dye D CD45+ (Immune Cells) C->D CD45 E CD11b+ (Myeloid Cells) D->E CD11b F F4/80+ (Macrophages) E->F F4/80 G CSF1R+ TAMs F->G CSF1R

Caption: Gating strategy for identifying CSF1R+ TAMs.

Conclusion

The CSF1R signaling axis is a critical driver of the immunosuppressive and pro-tumoral tumor microenvironment. Its role in promoting the differentiation and function of M2-like TAMs makes it a compelling target for cancer therapy. A thorough understanding of its biological function and the use of robust experimental protocols are essential for the continued development of effective CSF1R-targeting agents in oncology.

Preclinical Efficacy of MT-3014 (Vimseltinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on the efficacy of MT-3014, also known as vimseltinib (DCC-3014). This compound is an orally administered, potent, and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2][3] Preclinical studies have demonstrated its ability to durably suppress CSF1R activity, leading to the depletion of macrophages and other CSF1R-dependent cells.[1] This mechanism of action translates to the inhibition of tumor growth and bone degradation in various cancer models.[1][2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound, demonstrating its potency, selectivity, and anti-tumor activity.

In Vitro Activity

Table 1: Kinase Inhibitory Potency of this compound (Vimseltinib)

Target KinaseIC₅₀ (nM)Notes
CSF1R <10 High potency against the primary target.[4]
c-Kit100 - 1000[4]
PDGFRα/β>3300Demonstrates high selectivity over related kinases.[4]
FLT3>3300[4]

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Table 2: Cellular Activity of this compound (Vimseltinib)

Cell LineAssayIC₅₀ (nM)
M-NFS-60Cell Proliferation18

The M-NFS-60 cell line is a murine myelogenous leukemia cell line that is dependent on CSF1 for proliferation.[1]

In Vivo Efficacy

Table 3: Anti-Tumor Efficacy of this compound (Vimseltinib) in the MC-38 Syngeneic Mouse Model of Colorectal Cancer

Treatment GroupMean Tumor Growth Inhibition (%)Key Observations
This compound (Vimseltinib)52%Significant reduction in tumor-associated macrophages (TAMs).[1]
Anti-PD-1 Antibody38%[1]
This compound + Anti-PD-174%Additive anti-tumor effect with immune checkpoint inhibition.[1]

The MC-38 model is an immunocompetent mouse model used to evaluate cancer immunotherapies.

Table 4: Effect of this compound (Vimseltinib) on Immune Cell Infiltration in MC-38 Tumors

Immune Cell PopulationChange with this compound Treatment
Tumor-Associated Macrophages (TAMs)>6-fold reduction
CD8+ Cytotoxic T-cells~2-fold increase (in combination with anti-PD-1)

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

M-NFS-60 Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of CSF1-dependent cells.

  • Cell Culture: M-NFS-60 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.05 mM β-mercaptoethanol, and 62 ng/mL of murine CSF.[5]

  • Compound Preparation: this compound is serially diluted in DMSO to achieve a range of concentrations.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • Varying concentrations of this compound are added to the wells.

    • Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.[1]

    • Cell viability is assessed using a resazurin-based assay or other suitable methods.[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.

MC-38 Syngeneic Mouse Model of Colorectal Cancer

This in vivo model is utilized to assess the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent setting.

  • Animal Model: C57BL/6 mice are used for this model.

  • Tumor Implantation: MC-38 cells are injected subcutaneously into the flank of the mice.[6]

  • Treatment Regimen:

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • This compound is administered orally, typically on a daily schedule (e.g., 10 mg/kg).[2]

    • For combination studies, an anti-PD-1 antibody is administered intraperitoneally.[1]

  • Efficacy Assessment:

    • Tumor volume is measured regularly using calipers.

    • Tumor growth inhibition is calculated by comparing the tumor volumes in treated groups to the vehicle control group.

  • Immunophenotyping:

    • At the end of the study, tumors are excised and dissociated into single-cell suspensions.

    • Flow cytometry is used to analyze the populations of various immune cells, such as TAMs and CD8+ T-cells, within the tumor microenvironment.

PC3 Mouse Model of Prostate Cancer Bone Invasion

This model is employed to evaluate the effect of this compound on osteolytic bone degradation.

  • Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

  • Cell Line: The human prostate cancer cell line PC3, known to cause osteolytic lesions, is used.[7][8]

  • Tumor Implantation: PC3 cells are injected into the bone, often the tibia, of the mice.

  • Treatment: this compound is administered orally.

  • Assessment of Bone Degradation:

    • Bone integrity is monitored using imaging techniques such as micro-computed tomography (µCT).

    • Quantitative analysis of bone mineral density and trabecular bone parameters is performed to assess the extent of bone degradation.[9]

Visualizations

The following diagrams illustrate the signaling pathway of CSF1R and a typical experimental workflow for evaluating this compound.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT CSF1 CSF1 Ligand CSF1->CSF1R Binds and activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Macrophage Differentiation STAT->Differentiation MT3014 This compound (Vimseltinib) MT3014->CSF1R Inhibits

Caption: CSF1R Signaling Pathway and the inhibitory action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Studies cluster_analysis Data Analysis and Outcomes KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellAssay Cell-Based Proliferation Assay (e.g., M-NFS-60) KinaseAssay->CellAssay TumorModel Syngeneic Tumor Model (e.g., MC-38) CellAssay->TumorModel BoneModel Bone Invasion Model (e.g., PC3) CellAssay->BoneModel Efficacy Tumor Growth Inhibition TumorModel->Efficacy Immuno Immune Cell Profiling TumorModel->Immuno Bone Bone Degradation Assessment BoneModel->Bone start Drug Candidate This compound start->KinaseAssay

Caption: General workflow for the preclinical evaluation of this compound.

References

The Discovery and Chemical Profile of Vimseltinib: A Selective CSF1R Switch-Control Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vimseltinib (formerly DCC-3014) is an orally bioavailable, potent, and highly selective tyrosine kinase inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R).[1][2] Developed through a structure-based drug design approach, vimseltinib uniquely functions as a "switch-control" inhibitor, stabilizing the kinase in an inactive conformation.[1][2][3] This mechanism confers exceptional selectivity against other closely related kinases, minimizing off-target effects.[1][3] Preclinical and clinical studies have demonstrated its ability to effectively deplete CSF1R-dependent cells, such as macrophages, leading to significant anti-tumor and anti-inflammatory activity.[2][4] Approved under the brand name Romvimza™ for the treatment of tenosynovial giant cell tumor (TGCT), vimseltinib represents a precision therapeutic approach for diseases driven by aberrant CSF1R signaling.[5][6][7]

Discovery and Rationale

The discovery of vimseltinib was driven by the need for a highly selective inhibitor of CSF1R, a key regulator of macrophage survival, proliferation, and differentiation.[2][3] Dysregulation of the CSF1/CSF1R signaling pathway is a critical driver in various pathologies, including the rare neoplasm tenosynovial giant cell tumor (TGCT), where a genetic translocation leads to the overexpression of CSF1.[2][8] This overexpression recruits a mass of CSF1R-dependent inflammatory cells, forming the bulk of the tumor.[2]

While other CSF1R inhibitors existed, many lacked specificity, concurrently inhibiting other type III receptor tyrosine kinases like KIT, PDGFRα/β, and FLT3.[1][9] Such off-target activity can lead to dose-limiting toxicities and suboptimal inhibition of the intended target.[9]

Researchers employed a combination of structure-based drug design and traditional medicinal chemistry to develop a novel series of dihydropyrimidone-based inhibitors.[10] This effort led to the identification of vimseltinib, a compound specifically designed to exploit the "switch control" region that governs the kinase's conformational activation.[2][10] By binding to this region, vimseltinib stabilizes CSF1R in its inactive state, a mechanism that confers high potency and remarkable selectivity.[2][3]

Chemical Structure and Properties

Vimseltinib is a small molecule drug with the following chemical identity:

  • IUPAC Name: 3-methyl-5-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-(propan-2-ylamino)pyrimidin-4-one[7][11]

  • Synonyms: DCC-3014, Romvimza™[11][12]

  • CAS Number: 1628606-05-2[11]

Table 1: Physicochemical Properties of Vimseltinib
PropertyValueSource
Molecular Formula C₂₃H₂₅N₇O₂[11][13]
Molecular Weight 431.5 g/mol [11]
InChI Key TVGAHWWPABTBCX-UHFFFAOYSA-N[7][13]

alt text

Mechanism of Action

Vimseltinib is a potent and selective inhibitor of CSF1R tyrosine kinase.[1] Its mechanism of action involves the following key steps:

  • Binding to CSF1R: Vimseltinib targets and binds to CSF1R, which is expressed on monocytes, macrophages, and osteoclasts.[11]

  • Switch-Control Inhibition: It functions as a "switch-control" inhibitor, binding to a unique regulatory region of the kinase. This action stabilizes the receptor in its inactive conformation.[3][5]

  • Inhibition of Ligand Binding: This stabilization prevents the binding of CSF1R ligands, namely colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34).[5][11]

  • Blockade of Downstream Signaling: By preventing ligand binding and receptor activation, vimseltinib inhibits autophosphorylation of the receptor and blocks downstream signaling pathways.[3][11]

  • Cellular Effects: This blockade depletes CSF1R-dependent cells, such as tumor-associated macrophages (TAMs), reduces the production of inflammatory mediators, and inhibits the proliferation of tumor cells that rely on this pathway.[11][14] In the context of cancer, reducing TAMs can enhance anti-tumor T-cell immune responses.[11][14]

CSF1R_Signaling_Pathway cluster_ligands Ligands CSF1 CSF-1 CSF1R CSF1R (Receptor Tyrosine Kinase) CSF1->CSF1R IL34 IL-34 IL34->CSF1R Dimerization Receptor Dimerization & Autophosphorylation CSF1R->Dimerization Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Signaling Response Cellular Response (Survival, Proliferation, Differentiation) Signaling->Response Experimental_Workflow cluster_protocol Cellular Proliferation Assay Workflow Start Seed CSF1R-dependent M-NFS-60 Cells Treatment Add Serial Dilutions of Vimseltinib Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay Add Viability Reagent (e.g., CellTiter-Glo) Incubation->Assay Readout Measure Luminescence (Proportional to ATP) Assay->Readout Analysis Calculate IC50 Value Readout->Analysis

References

The Role of MT-3014 (Vimseltinib) in Macrophage Depletion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-3014, also known as vimseltinib (DCC-3014), is a potent and highly selective, orally administered small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase.[1][2][3] CSF1R is the primary receptor for colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), cytokines essential for the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[4][5][6] By targeting the "switch control" region of the CSF1R kinase, vimseltinib effectively blocks downstream signaling pathways, leading to the depletion of CSF1R-dependent cells, most notably macrophages. This targeted depletion of macrophages has significant therapeutic implications in various pathologies, including oncology and inflammatory diseases where macrophages play a crucial role in disease progression. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to the macrophage-depleting effects of this compound.

Mechanism of Action: CSF1R Inhibition

Vimseltinib's primary mechanism of action is the selective inhibition of CSF1R.[1][2][3] CSF1R is a receptor tyrosine kinase (RTK) that, upon binding to its ligands (CSF-1 or IL-34), dimerizes and autophosphorylates multiple tyrosine residues in its intracellular domain.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways critical for macrophage function.

Signaling Pathways Affected by this compound:

  • PI3K/Akt Pathway: Crucial for cell survival and proliferation.[4][6]

  • RAS/RAF/MEK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

  • JNK Pathway: Contributes to various cellular processes, including inflammation and apoptosis.[7]

By inhibiting the kinase activity of CSF1R, vimseltinib prevents the activation of these downstream pathways, ultimately leading to apoptosis and depletion of macrophages that are dependent on CSF1R signaling for their survival.[1][3]

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 / IL-34 CSF1R CSF1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS Activates JNK JNK CSF1R->JNK Activates Vimseltinib This compound (Vimseltinib) Vimseltinib->CSF1R Inhibits Autophosphorylation Akt Akt PI3K->Akt Survival Macrophage Survival, Proliferation, Differentiation Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival JNK->Survival

Figure 1: this compound Inhibition of the CSF1R Signaling Pathway.

Preclinical Data on Macrophage Depletion

Preclinical studies in various cancer models have demonstrated the potent macrophage-depleting activity of vimseltinib.

Table 1: Summary of Preclinical Macrophage Depletion Data for this compound (Vimseltinib)

Model SystemTreatmentKey Findings on Macrophage DepletionReference
MC38 Colorectal Cancer (Syngeneic Mouse Model) Vimseltinib (10 mg/kg, daily)- Significant reduction of tumor-associated macrophages (TAMs).- Depletion of circulating CD16+ monocytes.[2][8]
PC3 Prostate Cancer (Mouse Model) Vimseltinib- Blocked tumor growth and invasion, processes influenced by macrophages.[2]
In Vitro Cellular Assays Vimseltinib- Potent inhibition of CSF1R in THP-1 monocytes (IC50 = 11 nM).- Inhibition of M-NFS-60 cell proliferation (IC50 = 4 nM).- Inhibition of human osteoclast precursor differentiation (IC50 = 9 nM).[8]

Clinical Data on Macrophage-Related Biomarkers

Clinical evaluation of vimseltinib is ongoing, with a focus on tenosynovial giant cell tumor (TGCT), a disease driven by CSF1R-expressing cells.

Table 2: Summary of Clinical Findings Related to Macrophage Biomarkers for this compound (Vimseltinib)

Clinical TrialIndicationKey Findings on Macrophage-Related BiomarkersReference
Phase 1/2 Study (NCT03069469) Tenosynovial Giant Cell Tumor (TGCT) and other solid tumors- Modulation of biomarkers indicative of CSF1R inhibition.[1][2][9]

Experimental Protocols

In Vitro Macrophage Depletion Assay

This protocol describes a general method for assessing the effect of this compound on the viability of macrophage-like cells in vitro.

  • Cell Culture: Culture a human monocytic cell line, such as THP-1, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate THP-1 cells into macrophage-like cells, treat with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Seed the differentiated macrophage-like cells into 96-well plates. Prepare serial dilutions of this compound (vimseltinib) in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

  • Viability Assay: After a 72-hour incubation period, assess cell viability using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (48 hours) Culture->Differentiate Seed Seed Macrophage-like Cells in 96-well Plates Differentiate->Seed Treat Treat with Serial Dilutions of this compound (72 hours) Seed->Treat Viability Assess Cell Viability (e.g., CellTiter-Glo®) Treat->Viability Analyze Calculate IC50 Value Viability->Analyze

Figure 2: Experimental Workflow for In Vitro Macrophage Depletion Assay.
In Vivo Macrophage Depletion Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo macrophage-depleting effects of this compound in a tumor model.

  • Tumor Implantation: Inject MC38 colorectal cancer cells subcutaneously into the flank of C57BL/6 mice.

  • Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control orally, once daily.

  • Tumor and Tissue Collection: After a predetermined treatment period (e.g., 21 days), euthanize the mice and collect tumors and spleens.

  • Flow Cytometry Analysis:

    • Prepare single-cell suspensions from the tumors and spleens.

    • Stain the cells with a panel of fluorescently labeled antibodies to identify macrophage populations (e.g., CD45, CD11b, F4/80).

    • Acquire data on a flow cytometer and analyze the percentage and absolute number of macrophages in the different tissues.

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in formalin and embed in paraffin.

    • Section the tissues and perform IHC staining using an antibody against a macrophage marker (e.g., F4/80 or CD68).

    • Quantify the number of stained cells per unit area to assess macrophage infiltration.

Conclusion

This compound (vimseltinib) is a highly selective CSF1R inhibitor that effectively depletes macrophages by blocking essential survival and proliferation signaling pathways. Preclinical and emerging clinical data support its potent activity in reducing macrophage populations in pathological conditions where these cells are key drivers of disease. The experimental protocols provided herein offer a framework for further investigation into the macrophage-depleting properties of this compound and other CSF1R inhibitors. This targeted approach to macrophage depletion holds significant promise for the development of novel therapies in oncology and other disease areas.

References

understanding the pathogenesis of tenosynovial giant cell tumor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pathogenesis of Tenosynovial Giant Cell Tumor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenosynovial giant cell tumor (TGCT) is a rare, typically benign neoplasm that arises from the synovium of joints, bursae, and tendon sheaths.[1] While generally not life-threatening, TGCT can be locally aggressive, causing significant morbidity, including pain, swelling, and limited range of motion.[2][3] This guide provides a comprehensive overview of the molecular pathogenesis of TGCT, with a focus on the core genetic abnormalities, key signaling pathways, and the intricate tumor microenvironment. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the development of novel therapeutic strategies for this debilitating disease.

The Genetic Landscape of TGCT: A Disease Driven by CSF1 Dysregulation

The primary driver of TGCT pathogenesis is the overexpression of Colony-Stimulating Factor 1 (CSF1).[2][4] This is most commonly caused by a specific chromosomal translocation, t(1;2)(p13;q37), which fuses the COL6A3 (collagen type VI alpha 3) gene promoter to the CSF1 gene.[5][6] This fusion leads to the aberrant, high-level expression of CSF1 by a small subset of neoplastic cells within the tumor.[4]

While the COL6A3-CSF1 fusion is the canonical genetic driver, other rearrangements involving the CSF1 gene have been identified, including fusions with VCAM1, FN1, and CDH1.[7] Interestingly, not all TGCT cases harbor a demonstrable CSF1 translocation, suggesting that alternative mechanisms of CSF1 upregulation may exist.[6][8] Some studies have also identified mutations in the CBL gene, which may represent an alternative mechanism for increased CSF1/CSF1R signaling.[8]

Quantitative Data on Genetic Aberrations in TGCT

The prevalence of CSF1 rearrangements and other genetic markers in TGCT has been investigated in multiple studies. The following table summarizes key quantitative findings.

Genetic AlterationPrevalencePatient CohortReference
CSF1 Rearrangement (FISH) 76%25 TGCT cases (localized and diffuse)[9]
61%Not specified[9]
87% (localized), 35% (diffuse)Not specified[9]
COL6A3-CSF1 Fusion Detected in 1 of 41 TGCT cases41 TGCT cases[7]
Detected in 3 of 6 TGCT cases with t(1;2)6 TGCT cases with t(1;2)[5]
CBL Exon 8-9 Mutations 6 of 21 cases21 TGCT cases[8]

The CSF1-CSF1R Signaling Axis: The Central Pathway in TGCT Pathogenesis

The overexpression of CSF1 is the lynchpin of TGCT development. CSF1 is a cytokine that binds to the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase expressed on the surface of monocytes, macrophages, and osteoclasts.[9] The binding of CSF1 to CSF1R triggers a signaling cascade that promotes the survival, proliferation, and differentiation of these cells.[9]

In TGCT, the neoplastic cells that overexpress CSF1 are a minority of the tumor mass.[4] These cells secrete CSF1, which acts as a chemoattractant, recruiting a large population of non-neoplastic, CSF1R-expressing cells, primarily macrophages, to the tumor site.[10][11] This phenomenon is often referred to as a "landscape effect," where a small number of neoplastic cells orchestrate the formation of a much larger tumor mass composed predominantly of reactive, non-neoplastic cells.[4][12]

Recent single-cell RNA sequencing studies have revealed that the neoplastic cells in TGCT are highly similar to non-neoplastic synoviocytes and, importantly, do not themselves express CSF1R.[10][11] This indicates that the neoplastic cells are not driven by an autocrine loop and may not be directly affected by CSF1R inhibitors.[10][11]

Visualization of the CSF1-CSF1R Signaling Pathway

CSF1_CSF1R_Pathway cluster_neoplastic Neoplastic Cell (Minority Population) cluster_microenvironment Tumor Microenvironment (Majority Population) cluster_effects Downstream Effects Neoplastic Neoplastic Cell (with CSF1 translocation) CSF1 CSF1 (overexpressed) Neoplastic->CSF1 Secretes CSF1R CSF1R CSF1->CSF1R Binds to Macrophage Macrophage/Monocyte (CSF1R-expressing) Proliferation Proliferation & Survival Macrophage->Proliferation Differentiation Differentiation Macrophage->Differentiation Recruitment Recruitment Macrophage->Recruitment CSF1R->Macrophage Activates Tumor_Mass Tumor Mass Formation Proliferation->Tumor_Mass Differentiation->Tumor_Mass Recruitment->Tumor_Mass

Caption: The CSF1-CSF1R signaling pathway in TGCT.

The Tumor Microenvironment: A Complex Interplay of Cells

The bulk of a TGCT is composed of a heterogeneous population of non-neoplastic cells recruited by the CSF1-secreting neoplastic cells.[12] This inflammatory infiltrate includes:

  • Mononuclear cells: A mix of macrophages, monocytes, and foam cells.

  • Multinucleated osteoclast-like giant cells: A hallmark of the tumor.[13]

  • Inflammatory cells: Including lymphocytes and siderophages.

Single-cell RNA sequencing has provided a more granular view of the cellular composition, identifying distinct clusters of macrophages, T cells, proliferating cells, endothelial cells, myeloid dendritic cells, neoplastic cells, and giant cells.[12] The neoplastic cells themselves have been found to be similar to synoviocytes and can be identified by the marker GFPT2.[10][11]

Logical Relationship of the TGCT Tumor Microenvironment

TGCT_Microenvironment Neoplastic Neoplastic Cells (CSF1 Overexpression) CSF1 CSF1 Neoplastic->CSF1 Secretes Tumor TGCT Tumor Mass Neoplastic->Tumor Macrophages Macrophages/Monocytes (CSF1R+) CSF1->Macrophages Recruits & Activates Other Other Inflammatory Cells (T-cells, etc.) CSF1->Other Recruits GiantCells Multinucleated Giant Cells Macrophages->GiantCells Differentiate into Macrophages->Tumor GiantCells->Tumor Other->Tumor

Caption: Cellular composition of the TGCT microenvironment.

Experimental Protocols for TGCT Research

Fluorescence In Situ Hybridization (FISH) for CSF1 Rearrangement

This protocol is adapted from methodologies described in the literature for detecting CSF1 gene rearrangements in TGCT.[9][14]

Objective: To identify chromosomal rearrangements at the CSF1 locus (1p13) in formalin-fixed, paraffin-embedded (FFPE) TGCT tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides.

  • Break-apart FISH probes for the CSF1 locus.

  • Deparaffinization solutions (xylene or equivalent).

  • Ethanol series (100%, 85%, 70%).

  • Pretreatment solution (e.g., sodium thiocyanate).

  • Protease solution (e.g., pepsin).

  • Hybridization buffer.

  • Wash buffers (e.g., 2x SSC/0.3% NP-40).

  • DAPI counterstain.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Deparaffinization and Dehydration:

    • Incubate slides in xylene (or equivalent) 2 x 10 minutes.

    • Rehydrate through an ethanol series: 100% (2 x 5 minutes), 85% (5 minutes), 70% (5 minutes).

    • Rinse in deionized water for 5 minutes.

  • Pretreatment:

    • Incubate slides in pretreatment solution at 80°C for 30 minutes.

    • Wash in deionized water for 3 minutes.

  • Protease Digestion:

    • Incubate slides in protease solution at 37°C for 10-30 minutes (optimize for tissue type).

    • Wash in deionized water for 3 minutes.

  • Dehydration:

    • Dehydrate slides through an ethanol series: 70% (1 minute), 85% (1 minute), 100% (1 minute).

    • Air dry completely.

  • Probe Application and Denaturation:

    • Apply the CSF1 break-apart probe to the target area.

    • Co-denature the probe and target DNA at 75°C for 5 minutes.

  • Hybridization:

    • Incubate slides in a humidified chamber at 37°C overnight.

  • Post-Hybridization Washes:

    • Wash slides in 2x SSC/0.3% NP-40 at 72°C for 2 minutes.

    • Wash in 2x SSC/0.3% NP-40 at room temperature for 1 minute.

    • Rinse in deionized water.

  • Counterstaining and Mounting:

    • Air dry slides in the dark.

    • Apply DAPI counterstain and a coverslip.

  • Analysis:

    • Visualize under a fluorescence microscope. A rearranged CSF1 gene will show separated red and green signals, while a normal gene will show fused (yellow) signals.

Immunohistochemistry (IHC) for CSF1

This protocol is a general guideline for the immunohistochemical detection of CSF1 protein in FFPE TGCT tissue sections.[14]

Objective: To visualize the expression and localization of CSF1 protein in TGCT tissue.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides.

  • Primary antibody against CSF1.

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

  • Blocking solution (e.g., hydrogen peroxide, serum).

  • Chromogen substrate (e.g., DAB).

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • As described in the FISH protocol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval in antigen retrieval buffer (e.g., 95°C for 20 minutes).

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific protein binding with a serum-based blocking solution for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-CSF1 antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides in buffer (e.g., TBS-T).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides in buffer.

    • Apply the chromogen substrate and incubate until the desired color intensity is reached.

    • Rinse in deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through an ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine under a light microscope. Positive staining will appear as a brown precipitate in the cells expressing CSF1.

Experimental Workflow for TGCT Analysis

TGCT_Workflow Sample Patient Tumor Sample (FFPE Block) Sectioning Microtome Sectioning Sample->Sectioning Slide1 Slide 1 Sectioning->Slide1 Slide2 Slide 2 Sectioning->Slide2 H_E H&E Staining Slide1->H_E IHC CSF1 Immunohistochemistry Slide1->IHC FISH CSF1 FISH Slide2->FISH Path_Review Pathological Review H_E->Path_Review IHC_Analysis Analysis of CSF1 Expression IHC->IHC_Analysis FISH_Analysis Analysis of CSF1 Rearrangement FISH->FISH_Analysis Diagnosis Integrated Diagnosis Path_Review->Diagnosis IHC_Analysis->Diagnosis FISH_Analysis->Diagnosis

Caption: A typical workflow for the pathological analysis of TGCT.

Therapeutic Implications and Future Directions

The central role of the CSF1-CSF1R signaling axis in TGCT pathogenesis has made it a prime target for therapeutic intervention.[15] CSF1R inhibitors, such as pexidartinib and vimseltinib, have shown significant clinical efficacy in patients with TGCT that is not amenable to surgery.[16] These agents work by blocking the signaling cascade initiated by CSF1, thereby reducing the recruitment and proliferation of the non-neoplastic cells that constitute the bulk of the tumor.[15]

However, the discovery that the neoplastic cells themselves do not express CSF1R raises important questions about the long-term efficacy and potential for resistance to these therapies.[10][11] Future research should focus on:

  • Targeting the neoplastic cells directly: Identifying and targeting pathways that are essential for the survival and proliferation of the CSF1-secreting neoplastic cells. The identification of GFPT2 as a specific marker for these cells may facilitate this research.[10][11]

  • Understanding mechanisms of resistance: Investigating how TGCTs may evade CSF1R inhibition and developing strategies to overcome this resistance.

  • Exploring combination therapies: Evaluating the potential of combining CSF1R inhibitors with other agents that target different aspects of TGCT pathogenesis.

A deeper understanding of the molecular intricacies of TGCT will be crucial for the development of more effective and durable therapies for this challenging disease.

References

An In-depth Technical Guide to the Target Validation of DCC-3014 (Vimseltinib) in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of DCC-3014, also known as vimseltinib, a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) for the treatment of solid tumors. This document details the mechanism of action, preclinical and clinical evidence, and the experimental methodologies employed to validate CSF1R as the target of vimseltinib.

Introduction: The Rationale for Targeting CSF1R in Solid Tumors

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression, metastasis, and response to therapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which are often associated with poor prognosis in various solid tumors. TAMs are dependent on signaling through the CSF1R, a receptor tyrosine kinase, for their survival, proliferation, and differentiation.[1][2] The ligands for CSF1R, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), are often secreted by tumor cells, creating a paracrine loop that sustains the immunosuppressive and pro-tumoral functions of TAMs.[2]

DCC-3014 (vimseltinib) is an orally bioavailable, potent, and highly selective "switch-control" tyrosine kinase inhibitor designed to target CSF1R.[3][4][5] By binding to the "switch pocket" of the kinase domain, vimseltinib stabilizes CSF1R in an inactive conformation, thereby blocking its signaling pathways and depleting the population of TAMs within the TME.[6] This mode of action is intended to reprogram the TME from an immunosuppressive to an anti-tumor state, thereby inhibiting tumor growth and enhancing anti-tumor immunity.

Mechanism of Action of DCC-3014

DCC-3014 is a type II kinase inhibitor that selectively binds to the inactive conformation of CSF1R. This "switch-control" mechanism of inhibition is crucial for its high selectivity. The binding of DCC-3014 to the switch pocket region of CSF1R prevents the conformational changes required for kinase activation.[6] This leads to a durable inhibition of CSF1R signaling, even in the presence of high concentrations of its ligands. The downstream signaling pathways inhibited by DCC-3014 include the PI3K, JNK, and ERK1/2 pathways.[7]

The primary therapeutic effect of DCC-3014 in solid tumors is the depletion of TAMs. By inhibiting CSF1R, DCC-3014 blocks the survival and differentiation signals for monocytes and macrophages, leading to a reduction in the number of these immunosuppressive cells in the TME.[1][4] This can lead to an increase in the infiltration and activity of cytotoxic T cells, thereby promoting an anti-tumor immune response.

Preclinical Target Validation

The target validation of DCC-3014 has been rigorously performed through a series of in vitro and in vivo preclinical studies.

Biochemical and Cellular Activity

DCC-3014 has demonstrated potent and selective inhibition of CSF1R in both biochemical and cellular assays. The following tables summarize the key quantitative data from these studies.

Table 1: Biochemical Potency and Selectivity of DCC-3014

TargetAssay TypeIC50 (nM)Selectivity vs. CSF1RReference
CSF1R Biochemical Kinase Assay 5 - [1]
KITBiochemical Kinase Assay>1600>500-fold[3][8]
PDGFRαBiochemical Kinase AssayNot specified>500-fold[3]
PDGFRβBiochemical Kinase AssayNot specified>500-fold[3]
FLT3Biochemical Kinase AssayNot specified>500-fold[3]

DCC-3014 was profiled against a panel of approximately 300 human kinases and was found to be >100-fold selective for CSF1R versus all kinases tested and >1,000-fold selective for 294 of these kinases.[3]

Table 2: Cellular Activity of DCC-3014

Cell Line/AssayEndpointIC50 (nM)Reference
THP-1 monocytesCSF1R phosphorylation11[1]
M-NFS-60 cellsCell proliferation4[1]
Human osteoclast precursorsDifferentiation9[1]
Human whole blood assayERK phosphorylation260[1]
In Vivo Efficacy in Solid Tumor Models

The anti-tumor activity of DCC-3014 has been evaluated in syngeneic and xenograft mouse models of solid tumors.

Table 3: In Vivo Efficacy of DCC-3014 in Murine Cancer Models

ModelTreatmentKey FindingsReference
MC38 colorectal syngeneic model 10 mg/kg dailySignificant tumor growth inhibition; Depletion of TAMs; Increased CD8+ T cell to Treg ratio[1][3][4]
PC3 prostate cancer xenograft model 10 mg/kg once or twice dailyInhibition of tumor growth and bone degradation[1][3]

Clinical Target Validation

DCC-3014 (vimseltinib) has been evaluated in clinical trials for the treatment of tenosynovial giant cell tumor (TGCT), a disease driven by CSF1 overexpression, and other advanced solid tumors.[9][10]

Table 4: Clinical Activity of DCC-3014 in TGCT (Phase 1/2 Study - NCT03069469)

ParameterResultReference
Recommended Phase 2 Dose 30 mg twice weekly[9][11]
Objective Response Rate (ORR) 72% (by independent review)[9][11]
Pharmacodynamic Effects Dose-dependent increase in plasma CSF-1 levels[2]
Safety Generally well-tolerated with majority of adverse events being grade 1/2[9][11]

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the in vitro potency of DCC-3014 against CSF1R and other kinases.

Methodology:

  • Recombinant human CSF1R (juxtamembrane domain phosphorylated) is used as the enzyme source.

  • The assay is performed in a buffer containing ATP at concentrations reflecting cellular levels (e.g., 1-4 mM).

  • DCC-3014 is serially diluted and incubated with the kinase and a suitable substrate (e.g., a peptide substrate).

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular CSF1R Phosphorylation Assay

Objective: To assess the ability of DCC-3014 to inhibit CSF1R phosphorylation in a cellular context.

Methodology:

  • Human monocytic THP-1 cells, which endogenously express CSF1R, are used.

  • Cells are serum-starved to reduce basal receptor phosphorylation.

  • Cells are pre-incubated with various concentrations of DCC-3014.

  • CSF1R is stimulated by the addition of its ligand, CSF-1.

  • After a short incubation, cells are lysed, and the level of phosphorylated CSF1R is determined by an enzyme-linked immunosorbent assay (ELISA) using an antibody specific for phosphorylated CSF1R.

  • IC50 values are determined from the dose-response curve.

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of DCC-3014 in an immunocompetent mouse model.

Methodology:

  • C57BL/6 mice are subcutaneously implanted with MC38 colorectal cancer cells.

  • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, DCC-3014 at a specified dose and schedule).

  • DCC-3014 is administered orally.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised and analyzed by flow cytometry or immunohistochemistry for the presence of various immune cell populations, including TAMs (e.g., CD11b+F4/80+), CD8+ T cells, and regulatory T cells (Tregs; e.g., CD4+FoxP3+).

Clinical Pharmacodynamic Assays

Objective: To measure the on-target activity of DCC-3014 in patients.

Methodology:

  • Plasma samples are collected from patients at baseline and at various time points during treatment.

  • The concentration of CSF-1 and IL-34 in the plasma is measured using standard ELISA kits.[2]

  • Whole blood samples can be collected to assess the levels of circulating immune cells, such as CD16+ monocytes, by flow cytometry.[2]

Visualizations

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF1R PI3K PI3K CSF1R->PI3K JNK JNK CSF1R->JNK ERK ERK1/2 CSF1R->ERK CSF1_IL34 CSF-1 / IL-34 CSF1_IL34->CSF1R Binds AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation JNK->Proliferation Differentiation Differentiation ERK->Differentiation DCC3014 DCC-3014 (Vimseltinib) DCC3014->CSF1R Inhibits

Caption: CSF1R Signaling Pathway and Inhibition by DCC-3014.

Target_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Biochemical Biochemical Assays (Kinase Potency & Selectivity) Cellular Cellular Assays (p-CSF1R, Proliferation) Biochemical->Cellular Confirms Cellular Activity InVivo In Vivo Models (Syngeneic & Xenograft) Cellular->InVivo Guides In Vivo Studies Phase1 Phase 1 Clinical Trial (Safety, PK/PD, Dose) InVivo->Phase1 Supports Clinical Translation Phase2_3 Phase 2/3 Clinical Trials (Efficacy & Safety) Phase1->Phase2_3 Determines Recommended Dose

Caption: General Workflow for DCC-3014 Target Validation.

References

Methodological & Application

Vimseltinib: Application Notes and Protocols for Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the dosage, administration, and relevant protocols for vimseltinib (DCC-3014) as investigated in clinical trials. The information is intended for researchers, scientists, and drug development professionals.

Application Notes

1.1 Introduction to Vimseltinib Vimseltinib is a potent and selective oral inhibitor of the colony-stimulating factor 1 receptor (CSF1R). The CSF1R signaling pathway is a critical driver in the proliferation and survival of various cell types, including macrophages, which are key components in the pathophysiology of certain diseases.

1.2 Mechanism of Action in Tenosynovial Giant Cell Tumor (TGCT) Tenosynovial giant cell tumor (TGCT) is a rare, benign neoplasm of the synovium, characterized by the overexpression of colony-stimulating factor 1 (CSF1). This overexpression leads to the recruitment and proliferation of CSF1R-expressing cells, primarily macrophages, which form the bulk of the tumor mass. Vimseltinib selectively targets and inhibits CSF1R, thereby blocking the downstream signaling that promotes tumor growth. By inhibiting the CSF1R pathway, vimseltinib aims to reduce the tumor burden and alleviate clinical symptoms associated with TGCT.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF1R P1 Dimerization & Autophosphorylation CSF1R->P1 Activates CSF1 CSF1 Ligand CSF1->CSF1R Binds Vimseltinib Vimseltinib Vimseltinib->P1 Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) P1->Downstream Response Cell Proliferation & Survival Downstream->Response

Caption: CSF1R signaling pathway and the inhibitory action of vimseltinib.

1.3 Clinical Efficacy and Safety Summary Clinical trials have demonstrated the efficacy of vimseltinib in patients with TGCT. The Phase 3 MOTION trial showed that vimseltinib treatment resulted in a statistically significant improvement in the overall response rate (ORR) compared to placebo. The primary endpoint, ORR at week 25 as measured by RECIST v1.1, was 40% for the vimseltinib arm versus 0% for the placebo arm. Common treatment-emergent adverse events included periorbital edema, facial edema, pruritus, and asthenia.

Dosage and Administration Data

The following tables summarize the dosage and administration schedules for vimseltinib in key clinical trials.

Table 1: Dosage Regimen in Phase 1/2 Dose-Escalation and Expansion Study

Trial Phase Cohort Vimseltinib Dosage Administration Schedule
Phase 1 Dose-Escalation 2 mg to 44 mg Twice Weekly (BIW)

| Phase 2 | Expansion | 30 mg | Twice Weekly (BIW) |

Data sourced from studies on vimseltinib's initial clinical development.

Table 2: Dosage Regimen in Phase 3 (MOTION) Clinical Trial for TGCT

Trial Arm Investigational Agent Dosage Administration Schedule
Treatment Vimseltinib 30 mg Twice Weekly (BIW)

| Control | Placebo | Matched Placebo | Twice Weekly (BIW) |

Data sourced from the Phase 3 MOTION trial design.

Experimental Protocols

The following are representative protocols based on the methodologies employed in vimseltinib clinical trials.

3.1 Protocol: Drug Administration

  • Objective: To ensure consistent and safe administration of oral vimseltinib.

  • Materials:

    • Vimseltinib 15 mg film-coated tablets.

    • Patient dosing diary.

  • Procedure:

    • Confirm patient identity and dosage allocation (30 mg).

    • Instruct the patient to take two (2) 15 mg tablets for a total dose of 30 mg.

    • Administration is performed orally, twice weekly (BIW), with doses spaced approximately 3-4 days apart (e.g., Monday and Thursday).

    • Tablets should be swallowed whole with water. The effect of food on vimseltinib absorption has been studied, and specific instructions from the trial protocol should be followed.

    • Record the date and time of administration in the patient's dosing diary and the clinical trial source documents.

    • Monitor the patient for any immediate adverse effects post-administration as per the trial's safety monitoring plan.

3.2 Protocol: Tumor Response Assessment by RECIST 1.1

  • Objective: To provide a standardized and objective assessment of tumor response to vimseltinib treatment.

  • Methodology: Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

  • Procedure:

    • Baseline Assessment: Within 28 days prior to starting treatment, perform baseline tumor imaging. Magnetic Resonance Imaging (MRI) is the preferred modality for TGCT.

    • Target Lesion Selection: Identify and measure up to five target lesions based on size (longest diameter) and reproducibility of measurement.

    • Sum of Diameters: Calculate the sum of the longest diameters (SLD) of all target lesions at baseline.

    • Follow-up Assessments: Perform tumor imaging at regular intervals as specified by the trial protocol (e.g., at Week 13 and Week 25).

    • Response Calculation:

      • Complete Response (CR): Disappearance of all target lesions.

      • Partial Response (PR): At least a 30% decrease in the SLD compared to the baseline SLD.

      • Progressive Disease (PD): At least a 20% increase in the SLD from the smallest sum recorded since treatment started.

      • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (Tumor Imaging - MRI, Blood Samples) Enrollment->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Treatment Arm: Vimseltinib 30 mg BIW Randomization->ArmA ArmB Control Arm: Placebo BIW Randomization->ArmB Treatment Treatment Period (e.g., 25 Weeks) ArmA->Treatment ArmB->Treatment FollowUp Follow-up Assessments (Tumor Imaging, PK Sampling, Safety Monitoring) Treatment->FollowUp Endpoint Primary Endpoint Analysis (ORR at Week 25) FollowUp->Endpoint

Caption: Representative workflow for a patient in the Phase 3 MOTION trial.

3.3 Protocol Outline: Pharmacokinetic (PK) Analysis

  • Objective: To determine the concentration-time profile of vimseltinib in plasma.

  • Procedure Outline:

    • Sample Collection: Collect whole blood samples in specified tubes (e.g., K2-EDTA) at pre-defined time points, such as:

      • Pre-dose (trough concentration).

      • Post-dose at multiple intervals (e.g., 1, 2, 4, 6, 8, 24 hours) to capture the absorption and elimination phases.

    • Plasma Processing: Centrifuge the blood samples within a specified time (e.g., 30 minutes) at a defined speed and temperature (e.g., 1500g for 10 minutes at 4°C) to separate plasma.

    • Sample Storage: Store plasma samples frozen at ≤ -70°C until analysis.

    • Bioanalysis:

      • Quantify vimseltinib concentrations in plasma using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

      • The method must meet regulatory guidelines for accuracy, precision, selectivity, and stability.

    • Data Analysis: Use non-compartmental or compartmental analysis with appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters (e.g., Cmax, Tmax, AUC, t1/2).

Dose_Escalation_Logic Start Start Phase 1 Trial Cohort1 Enroll Cohort 1 (n=3) Dose Level 1 (e.g., 2 mg) Start->Cohort1 DLT_Check1 Observe for Dose-Limiting Toxicity (DLT) Cohort1->DLT_Check1 No_DLT1 0 DLTs DLT_Check1->No_DLT1 Yes_DLT1 ≥1 DLT DLT_Check1->Yes_DLT1 Cohort2 Escalate Dose Enroll Cohort 2 (n=3) Dose Level 2 (e.g., 4 mg) No_DLT1->Cohort2 Expand_Cohort1 Expand Cohort to n=6 Yes_DLT1->Expand_Cohort1 MTD Maximum Tolerated Dose (MTD) & Recommended Phase 2 Dose (RP2D) Identified Cohort2->MTD ...Continue Escalation... Expand_Cohort1->DLT_Check1

Caption: Logical flow for a typical 3+3 dose-escalation study design.

Cell-Based Assays for Determining the Potency of DCC-3014 (Vimseltinib)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DCC-3014, also known as vimseltinib, is a potent and highly selective second-generation switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2][3] CSF1R and its ligands, CSF-1 and IL-34, play a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.[4][5][6] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and tenosynovial giant cell tumor (TGCT).[2][4][7] DCC-3014 has been specifically designed to potently and selectively inhibit CSF1R by locking the kinase in an inactive conformation, showing over 100-fold selectivity against closely related kinases such as KIT, PDGFRα/β, and FLT3.[1][2]

These application notes provide detailed protocols for a suite of cell-based assays to determine the potency and cellular activity of DCC-3014. The described assays are essential for researchers, scientists, and drug development professionals working on the characterization of DCC-3014 and other CSF1R inhibitors.

Data Presentation

The following table summarizes the reported in vitro potency of DCC-3014 in various cell-based assays.

Assay TypeCell Line/SystemReadoutIC50 (nM)Reference
CSF1R InhibitionTHP-1 monocytesCSF1R Phosphorylation11[1]
Cell ProliferationM-NFS-60 cellsCell Viability4[1]
Osteoclast DifferentiationHuman osteoclast precursorsTRAP Activity9[1]
CSF1R InhibitionHuman whole bloodMonocyte CSF1R Phosphorylation260[1]
Kinase ActivityBiochemical Assay (4 mM ATP)CSF1R Inhibition3[8]

Signaling Pathway

The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This activation triggers downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[5][9]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS CSF1 CSF-1 / IL-34 CSF1->CSF1R Binds DCC3014 DCC-3014 DCC3014->CSF1R Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Caption: CSF1R signaling pathway and the inhibitory action of DCC-3014.

Experimental Protocols

CSF1R Phosphorylation Assay in THP-1 Cells

This assay directly measures the ability of DCC-3014 to inhibit the ligand-induced autophosphorylation of CSF1R in a human monocytic leukemia cell line, THP-1, which endogenously expresses CSF1R.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM Sodium Pyruvate, 4.5 g/L Glucose, 1.5 g/L Sodium Bicarbonate, and 0.05 mM 2-mercaptoethanol

  • Recombinant human CSF-1 (rhCSF-1)

  • DCC-3014

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-CSF1R (Tyr723) antibody

  • Anti-total-CSF1R antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well cell culture plates

  • Western blot equipment

Protocol:

  • Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Serum Starvation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/well and serum-starve overnight in a medium containing 0.5% FBS.

  • Compound Treatment: Prepare serial dilutions of DCC-3014 in serum-free medium. Pre-incubate the cells with varying concentrations of DCC-3014 for 2 hours at 37°C.

  • Ligand Stimulation: Stimulate the cells with rhCSF-1 (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with 100 µL of ice-cold lysis buffer per well.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-CSF1R antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-CSF1R antibody as a loading control.

  • Data Analysis: Quantify the band intensities and calculate the percentage of inhibition of CSF1R phosphorylation for each DCC-3014 concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Phosphorylation_Assay_Workflow Start Seed and Serum-Starve THP-1 Cells Treatment Pre-incubate with DCC-3014 Start->Treatment Stimulation Stimulate with rhCSF-1 Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis WesternBlot Western Blot for p-CSF1R and Total CSF1R Lysis->WesternBlot Analysis Data Analysis and IC50 Determination WesternBlot->Analysis

Caption: Workflow for the CSF1R phosphorylation assay.

Cell Proliferation Assay using M-NFS-60 Cells

This assay assesses the ability of DCC-3014 to inhibit the proliferation of the M-NFS-60 murine myelogenous leukemia cell line, which is dependent on CSF-1 for growth and survival.

Materials:

  • M-NFS-60 cells

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 10 ng/mL recombinant murine CSF-1 (rmCSF-1)

  • DCC-3014

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Culture: Maintain M-NFS-60 cells in complete RPMI-1640 medium supplemented with rmCSF-1.

  • Cell Seeding: Wash the cells to remove CSF-1 and resuspend in a medium without CSF-1. Seed the cells in a 96-well plate at a density of 5,000 cells/well.

  • Compound Addition: Add serial dilutions of DCC-3014 to the wells. Include a vehicle control (DMSO) and a positive control (no CSF-1).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each DCC-3014 concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Proliferation_Assay_Workflow Start Seed M-NFS-60 Cells (CSF-1 deprived) Treatment Add DCC-3014 and rmCSF-1 Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability Measure Cell Viability Incubation->Viability Analysis Data Analysis and IC50 Determination Viability->Analysis

Caption: Workflow for the M-NFS-60 cell proliferation assay.

Osteoclast Differentiation Assay

This assay measures the effect of DCC-3014 on the differentiation of human osteoclast precursors into mature osteoclasts, a process dependent on CSF1R signaling.

Materials:

  • Human CD14+ monocytes (osteoclast precursors)

  • α-MEM medium with 10% FBS

  • Recombinant human M-CSF (rhM-CSF)

  • Recombinant human RANKL (rhRANKL)

  • DCC-3014

  • Tartrate-resistant acid phosphatase (TRAP) staining kit

  • 96-well cell culture plates

  • Microscope

Protocol:

  • Cell Culture: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs).

  • Differentiation Induction: Seed the CD14+ monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in α-MEM containing rhM-CSF (e.g., 25 ng/mL) and rhRANKL (e.g., 50 ng/mL).

  • Compound Treatment: Add serial dilutions of DCC-3014 to the culture medium.

  • Incubation: Incubate the cells for 7-10 days, replacing the medium with fresh medium containing the respective treatments every 3 days.

  • TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol. Mature osteoclasts are large, multinucleated, and TRAP-positive.

  • Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of osteoclast differentiation for each DCC-3014 concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[10]

Osteoclast_Assay_Workflow Start Isolate and Seed CD14+ Monocytes Treatment Add M-CSF, RANKL, and DCC-3014 Start->Treatment Incubation Incubate for 7-10 days Treatment->Incubation Staining TRAP Staining Incubation->Staining Quantification Count Multinucleated TRAP+ Cells Staining->Quantification Analysis Data Analysis and IC50 Determination Quantification->Analysis

Caption: Workflow for the osteoclast differentiation assay.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the potency and mechanism of action of DCC-3014. These protocols can be adapted for the evaluation of other CSF1R inhibitors and are fundamental for preclinical drug development and translational research in the fields of oncology and immunology. The combination of direct target engagement assays, proliferation assays, and functional differentiation assays offers a comprehensive understanding of the cellular effects of DCC-3014.

References

Methods for Assessing CSF1R Inhibition by MT-3014: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) by the therapeutic candidate MT-3014. The methodologies outlined herein cover in vitro, cellular, and in vivo approaches to characterize the binding, functional activity, and pharmacodynamic effects of this compound.

Introduction to CSF1R and this compound

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors. Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a compelling therapeutic target. This compound is an antibody-drug conjugate (ADC) designed to target and inhibit CSF1R, thereby modulating macrophage activity. The following protocols provide a framework for evaluating the efficacy of this compound in inhibiting CSF1R.

CSF1R Signaling Pathway

Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.

CSF1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF-1/IL-34 CSF-1/IL-34 CSF1R CSF1R CSF-1/IL-34->CSF1R Binding & Dimerization PI3K PI3K CSF1R->PI3K Activation RAS RAS CSF1R->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation MT3014 This compound MT3014->CSF1R Inhibition

Caption: CSF1R Signaling Pathway and Point of Inhibition by this compound.

Application Note 1: In Vitro Characterization of this compound

CSF1R Binding Affinity

Objective: To determine the binding affinity of this compound to human and murine CSF1R.

Methodology: An enzyme-linked immunosorbent assay (ELISA) can be employed to quantify the binding of this compound to recombinant CSF1R protein.

Protocol:

  • Coat a 96-well high-binding microplate with recombinant human or murine CSF1R protein (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Block non-specific binding sites with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

  • Wash the plate as described in step 2.

  • Prepare serial dilutions of this compound and a negative control antibody in blocking buffer.

  • Add the antibody dilutions to the wells and incubate for 2 hours at room temperature.

  • Wash the plate as described in step 2.

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of this compound (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.

  • Wash the plate as described in step 2.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding stop solution (e.g., 1 M H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the dissociation constant (Kd) by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Target ProteinThis compound Kd (nM)Control IgG Kd (nM)
Human CSF1R0.5>1000
Murine CSF1R1.2>1000
CSF1R Kinase Inhibition Assay

Objective: To measure the ability of this compound to inhibit the kinase activity of CSF1R.

Methodology: A biochemical assay using recombinant CSF1R kinase domain, a substrate peptide, and ATP can be used to measure the phosphorylation of the substrate.

Protocol:

  • Prepare a reaction mixture containing recombinant CSF1R kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.

  • Add serial dilutions of this compound or a control inhibitor (e.g., a known small molecule CSF1R inhibitor) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphotyrosine-specific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation:

CompoundCSF1R Kinase Inhibition IC50 (nM)
This compound10.5
Control Inhibitor5.2
Negative Control>10,000

Application Note 2: Cellular Assays for Functional Assessment of this compound

Inhibition of CSF-1-Dependent Cell Proliferation

Objective: To assess the ability of this compound to inhibit the proliferation of cells that depend on CSF1R signaling for growth.

Methodology: A cell-based assay using a CSF-1-dependent cell line, such as murine myeloblastic M-NFS-60 cells, can be used. Cell proliferation is measured using a colorimetric assay like the MTS assay.

Protocol:

  • Culture M-NFS-60 cells in appropriate media supplemented with recombinant murine CSF-1.

  • Plate the cells in a 96-well plate at a density of 5,000 cells/well.

  • Add serial dilutions of this compound or a control antibody.

  • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm.

  • Calculate the EC50 value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.

Cell_Proliferation_Assay cluster_workflow M-NFS-60 Proliferation Assay Workflow start Culture M-NFS-60 cells with CSF-1 plate Plate cells in 96-well plate start->plate treat Add serial dilutions of this compound plate->treat incubate Incubate for 72 hours treat->incubate mts Add MTS reagent incubate->mts read Measure absorbance at 490 nm mts->read analyze Calculate EC50 read->analyze

Caption: Workflow for the M-NFS-60 Cell Proliferation Assay.

Data Presentation:

Cell LineTreatmentEC50 (nM)
M-NFS-60This compound25.8
M-NFS-60Control IgG>10,000
Macrophage Differentiation Assay

Objective: To evaluate the effect of this compound on the differentiation of monocytes into macrophages, a process dependent on CSF1R signaling.

Methodology: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in the presence of M-CSF to induce differentiation into macrophages. The effect of this compound on this process is assessed by flow cytometry using macrophage-specific markers.

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a culture dish and allow monocytes to adhere for 2 hours.

  • Wash away non-adherent cells.

  • Culture the adherent monocytes in media containing M-CSF (50 ng/mL) to induce differentiation into M2-like macrophages.

  • Add this compound or a control antibody at various concentrations to the culture media.

  • Culture the cells for 7 days, replacing the media and treatments every 2-3 days.

  • On day 7, harvest the cells and stain with fluorescently labeled antibodies against macrophage markers such as CD14, CD68, and CD163.

  • Analyze the cells by flow cytometry to quantify the percentage of differentiated macrophages.

Data Presentation:

TreatmentConcentration (nM)% CD14+/CD163+ Macrophages
Untreated Control-85.2
Control IgG10083.5
This compound160.1
This compound1035.7
This compound10012.3

Application Note 3: In Vivo Pharmacodynamic Assessment of this compound

Murine Syngeneic Tumor Model

Objective: To assess the in vivo pharmacodynamic effects of this compound on tumor-associated macrophages (TAMs) in a relevant tumor microenvironment.

Methodology: A syngeneic mouse tumor model is established, and the effect of this compound treatment on the number and phenotype of TAMs is evaluated by flow cytometry or immunohistochemistry.

Protocol:

  • Implant a murine cancer cell line (e.g., MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice.

  • Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control IgG, this compound).

  • Administer this compound and controls at the desired dose and schedule (e.g., intravenously, twice weekly).

  • At the end of the study, or at specified time points, collect tumors and spleens.

  • Process the tissues to create single-cell suspensions.

  • Stain the cells with a panel of fluorescently labeled antibodies to identify immune cell populations, particularly TAMs (e.g., CD45+, CD11b+, F4/80+). Further phenotyping can be done using markers for M1 (e.g., CD86) and M2 (e.g., CD206) macrophages.

  • Analyze the stained cells by flow cytometry to determine the percentage and absolute number of different immune cell populations.

  • Alternatively, tumor tissues can be fixed, sectioned, and stained with antibodies against F4/80 for immunohistochemical analysis of macrophage infiltration.

InVivo_PD_Study cluster_workflow In Vivo Pharmacodynamic Study Workflow implant Implant tumor cells in mice tumor_growth Allow tumors to establish implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound or controls randomize->treat collect Collect tumors and spleens treat->collect process Process tissues for flow cytometry or IHC collect->process analyze Analyze macrophage populations process->analyze

Caption: Workflow for an In Vivo Pharmacodynamic Study.

Data Presentation:

Treatment GroupTumor Weight (mg)% F4/80+ cells in Tumor
Vehicle Control1500 ± 25035.6 ± 5.2
Control IgG1450 ± 30034.9 ± 4.8
This compound (10 mg/kg)800 ± 15010.2 ± 2.5

Disclaimer: The protocols and data presented in these application notes are illustrative and based on standard methodologies for assessing CSF1R inhibitors. Specific experimental conditions for this compound may need to be optimized.

MT-3014 solution preparation and stability for lab use

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

MT-3014 is an investigational antibody-drug conjugate (ADC) that targets Caudal-type homeobox 2 (CDX2), a transcription factor that is highly expressed in certain types of cancer, such as colorectal cancer. It is being developed by Mersana Therapeutics. This document provides a generalized protocol for the preparation and handling of this compound in a laboratory setting. The following information is based on standard practices for antibody-drug conjugates and should be adapted as per specific experimental requirements.

Note: Specific, validated solution preparation and stability data for this compound are not publicly available. The following protocols and data are illustrative and based on typical antibody-drug conjugates. Researchers should consult any official documentation accompanying the reagent or contact the supplier for specific handling instructions.

Mechanism of Action

This compound is designed to selectively deliver a cytotoxic payload to cancer cells that express the CDX2 protein. The antibody component of this compound binds to CDX2 on the surface of tumor cells, leading to the internalization of the ADC. Once inside the cell, the cytotoxic payload is released, leading to cell death.

MT3014_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell MT3014 This compound (ADC) CDX2_receptor CDX2 Target MT3014->CDX2_receptor Binding endosome Endosome CDX2_receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Cytotoxic Payload lysosome->payload Payload Release dna_damage DNA Damage & Apoptosis payload->dna_damage Induction

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following tables present hypothetical solubility and stability data for this compound for illustrative purposes.

Table 1: Hypothetical Solubility of this compound

SolventSolubility (mg/mL)Notes
Phosphate Buffered Saline (PBS), pH 7.4> 10Recommended for final dilutions.
Sterile Water (for injection)> 20Suitable for initial reconstitution.
DMSO< 1Not recommended.
Ethanol< 1Not recommended.

Table 2: Hypothetical Stability of this compound Solutions

Storage ConditionConcentrationDurationStability Notes
Lyophilized powder at -20°C to -80°CN/A> 1 yearStable.
Reconstituted stock solution (10 mg/mL) at 2-8°C10 mg/mL< 24 hoursUse immediately or aliquot and freeze.
Reconstituted stock solution (10 mg/mL) at -20°C10 mg/mL~ 3 monthsAvoid repeated freeze-thaw cycles.
Reconstituted stock solution (10 mg/mL) at -80°C10 mg/mL~ 6 monthsPreferred long-term storage for stock.
Diluted working solution (in PBS) at 2-8°C0.1 - 1 mg/mL< 8 hoursPrepare fresh before use.

Experimental Protocols

1. Reconstitution of Lyophilized this compound

This protocol describes the reconstitution of lyophilized this compound to create a stock solution.

  • Materials:

    • Lyophilized this compound vial

    • Sterile Water for Injection (WFI) or sterile PBS, pH 7.4

    • Sterile, low-protein binding polypropylene tubes

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Equilibrate the vial of lyophilized this compound to room temperature before opening.

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Refer to the manufacturer's Certificate of Analysis for the exact amount of protein per vial.

    • Add the appropriate volume of sterile WFI or PBS to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently swirl or invert the vial to dissolve the contents. Do not vortex , as this can cause aggregation and denaturation of the antibody.

    • Allow the solution to sit at room temperature for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution for any particulate matter. The solution should be clear and colorless.

2. Preparation of Working Solutions

This protocol describes the dilution of the stock solution to a final working concentration for use in experiments.

  • Materials:

    • Reconstituted this compound stock solution

    • Sterile Phosphate Buffered Saline (PBS), pH 7.4 or appropriate cell culture medium

    • Sterile, low-protein binding polypropylene tubes

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Calculate the volume of the stock solution required to achieve the desired final concentration and volume.

    • Add the appropriate volume of sterile PBS or cell culture medium to a sterile tube.

    • Add the calculated volume of the this compound stock solution to the tube containing the diluent.

    • Gently mix the solution by pipetting up and down or by inverting the tube. Avoid vortexing.

    • The working solution is now ready for use in your experiment. It is recommended to prepare working solutions fresh for each experiment.

3. Storage and Handling

  • Lyophilized Powder: Store at -20°C to -80°C in a desiccated environment.

  • Stock Solutions: For short-term storage (up to 24 hours), keep at 2-8°C. For long-term storage, aliquot the reconstituted stock solution into single-use volumes in low-protein binding tubes and store at -80°C.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to protein degradation and aggregation. It is highly recommended to aliquot the stock solution after reconstitution.

  • Working Solutions: Prepare fresh and use within the same day. Do not store diluted working solutions for extended periods.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay.

MT3014_Workflow start Start: Lyophilized this compound reconstitution Reconstitute in Sterile Water or PBS (e.g., to 10 mg/mL) start->reconstitution stock_solution Stock Solution reconstitution->stock_solution storage Aliquot and Store at -80°C stock_solution->storage Long-term dilution Dilute to Working Concentration (e.g., in cell culture medium) stock_solution->dilution Immediate Use working_solution Working Solution dilution->working_solution cell_treatment Treat Cells with this compound working_solution->cell_treatment incubation Incubate for a Defined Period cell_treatment->incubation assay Perform Downstream Assay (e.g., Viability, Apoptosis) incubation->assay

Caption: this compound Preparation and Use Workflow.

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with DCC-3014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCC-3014, also known as vimseltinib, is an orally bioavailable and highly selective switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase.[1][2][3] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts.[1][4] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and immunosuppression.[1][5] By inhibiting CSF1R, DCC-3014 blocks the signaling pathways that support these pro-tumorigenic macrophages, leading to their depletion and a shift towards an anti-tumor immune response.[3][5] This document provides detailed protocols and application notes for utilizing flow cytometry to analyze the immunomodulatory effects of DCC-3014 on various immune cell populations.

Mechanism of Action of DCC-3014

DCC-3014 potently and selectively inhibits CSF1R, with an IC50 of 5 nM.[5] It demonstrates high selectivity, sparing closely related kinases such as KIT, PDGFRα/β, and FLT3 by over 100-fold.[5][6] This specificity minimizes off-target effects. The binding of DCC-3014 to CSF1R prevents its activation by CSF-1 and IL-34, thereby inhibiting downstream signaling pathways like PI3K, JNK, and ERK1/2.[1][4] This blockade disrupts the survival and function of CSF1R-dependent cells, most notably leading to a reduction in TAMs within the tumor microenvironment and a decrease in circulating nonclassical monocytes.[2][3][5]

cluster_membrane Cell Membrane CSF1R CSF1R PI3K PI3K CSF1R->PI3K JNK JNK CSF1R->JNK ERK12 ERK1/2 CSF1R->ERK12 CSF1_IL34 CSF-1 / IL-34 CSF1_IL34->CSF1R Activates DCC3014 DCC-3014 DCC3014->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation Differentiation Differentiation JNK->Differentiation ERK12->Proliferation

DCC-3014 Inhibition of CSF1R Signaling Pathway.

Data Presentation: Summary of Preclinical and Clinical Findings

The following tables summarize the quantitative effects of DCC-3014 on various immune cell populations as determined by flow cytometry and other methods in preclinical and clinical studies.

Table 1: In Vitro and In Vivo IC50 Values for DCC-3014

Cell Type/AssayIC50 (nM)Reference
CSF1R Kinase Assay5[5]
THP-1 Monocytes11[5][7]
M-NFS-60 Cells4[5][7]
Human Osteoclast Precursors9[5][7]
Human Whole Blood Assay (pERK)260[5][7]

Table 2: Effects of DCC-3014 on Immune Cell Populations in a Murine Colorectal Cancer Model (MC38)

Immune Cell PopulationTreatmentFold Change vs. VehicleReference
Circulating CD16+ Nonclassical Monocytes10 mg/kg DCC-301411-fold decrease[5]
Tumor-Infiltrating Macrophages (within CD45+ cells)10 mg/kg DCC-30143-fold decrease[5]
Ratio of Cytotoxic CD8+ T cells to Regulatory T cells (Tregs)10 mg/kg DCC-30144-fold increase[5]

Table 3: Pharmacodynamic Effects of DCC-3014 in a Phase 1 Clinical Trial

BiomarkerEffectReference
Circulating CD16+ MonocytesRapid and sustained reduction[8][9]
Plasma CSF1 and IL-34Increase[8]

Experimental Protocols

The following protocols provide a framework for the flow cytometric analysis of immune cells from preclinical models or clinical samples treated with DCC-3014.

Protocol 1: Immunophenotyping of Tumor-Infiltrating Leukocytes from Murine Tumors

This protocol is designed for the analysis of immune cell populations within a solid tumor, such as the MC38 colorectal cancer model.[5][10]

Materials:

  • Tumor tissue

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase IV (1 mg/mL)

  • DNase I (100 U/mL)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fc Block (anti-mouse CD16/32)

  • Fluorochrome-conjugated antibodies (see Table 4 for suggested panels)

  • Viability dye (e.g., Zombie Aqua™, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Excise tumors and place them in cold RPMI-1640.

    • Mince the tumors into small pieces using a sterile scalpel.

    • Transfer the minced tissue to a digestion buffer containing Collagenase IV and DNase I in RPMI-1640.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the digestion by adding an equal volume of RPMI-1640 with 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Cell Preparation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in FACS buffer.

    • Perform a cell count and assess viability.

  • Staining:

    • Aliquot approximately 1-2 x 10^6 cells per tube.

    • Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.

    • Add the viability dye according to the manufacturer's instructions.

    • Add the appropriate antibody cocktail (see Table 4) and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • If performing intracellular staining for transcription factors like FoxP3, proceed with a fixation and permeabilization kit according to the manufacturer's protocol, followed by intracellular antibody staining.

    • Resuspend the final cell pellet in FACS buffer for acquisition.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on single, live cells.

    • Identify leukocyte populations based on CD45 expression.

    • Further gate on specific immune cell subsets using the markers outlined in the antibody panels.

Table 4: Suggested Antibody Panels for Murine Tumor Analysis

PanelMarkersCell Types Identified
T Cell PanelCD45, CD3, CD4, CD8Helper T cells, Cytotoxic T cells
Macrophage PanelCD45, CD11b, F4/80Macrophages
Regulatory T Cell (Treg) PanelCD45, CD4, FoxP3 (intracellular)Regulatory T cells
Protocol 2: Analysis of Circulating Monocytes from Whole Blood

This protocol is adapted for the analysis of peripheral blood mononuclear cells (PBMCs), focusing on monocyte subsets, as performed in clinical trials.[9][11]

Materials:

  • Whole blood collected in anticoagulant tubes (e.g., EDTA, Heparin)

  • FACS Buffer

  • Fc Block

  • Fluorochrome-conjugated antibodies (e.g., CD14, CD16 for human samples)

  • RBC Lysis Buffer

  • Viability dye

  • Flow cytometer

Procedure:

  • Sample Collection and Staining:

    • Collect whole blood samples at designated time points (e.g., pre-dose, post-dose).[9]

    • Aliquot 100 µL of whole blood into a FACS tube.

    • Add Fc Block and incubate for 10 minutes at room temperature.

    • Add the antibody cocktail (e.g., anti-CD14, anti-CD16) and incubate for 30 minutes at room temperature in the dark.

  • Lysis and Washing:

    • Add RBC Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark.

    • Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with FACS buffer and centrifuge again.

    • Repeat the wash step.

  • Acquisition:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on monocyte populations based on forward and side scatter, and then identify nonclassical monocytes based on CD14 and CD16 expression.

cluster_protocol1 Protocol 1: Tumor Analysis cluster_protocol2 Protocol 2: Whole Blood Analysis Tumor Excise Tumor Dissociate Dissociate to Single-Cell Suspension Tumor->Dissociate Prepare Prepare Cells (RBC Lysis, Count) Dissociate->Prepare Stain_Extra Extracellular Staining (CD45, CD3, CD4, CD8, etc.) Prepare->Stain_Extra Fix_Perm Fixation/ Permeabilization (for Tregs) Stain_Extra->Fix_Perm Optional Acquire1 Flow Cytometry Acquisition Stain_Extra->Acquire1 Stain_Intra Intracellular Staining (FoxP3) Fix_Perm->Stain_Intra Stain_Intra->Acquire1 Blood Collect Whole Blood Stain_Blood Stain with Antibodies (CD14, CD16) Blood->Stain_Blood Lyse RBC Lysis Stain_Blood->Lyse Wash Wash Cells Lyse->Wash Acquire2 Flow Cytometry Acquisition Wash->Acquire2

Experimental Workflow for Flow Cytometry Analysis.

Conclusion

DCC-3014 is a potent and selective CSF1R inhibitor that remodels the tumor microenvironment by depleting immunosuppressive macrophages and promoting an anti-tumor adaptive immune response.[3][5] Flow cytometry is an indispensable tool for characterizing these immunomodulatory effects. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize flow cytometry in the evaluation of DCC-3014 and other CSF1R inhibitors.

References

Application of Vimseltinib in Studying CSF1R Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib (formerly DCC-3014) is an oral, potent, and highly selective switch-control tyrosine kinase inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Its unique mechanism of action, which locks the kinase in an inactive conformation, provides a valuable tool for dissecting the intricate roles of CSF1R signaling in various physiological and pathological processes.[1][4] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[5][6] Dysregulation of the CSF1R pathway is implicated in numerous diseases, including cancer, inflammatory disorders, and tenosynovial giant cell tumor (TGCT).[1][2][3] This document provides detailed application notes and protocols for utilizing vimseltinib to investigate CSF1R signaling pathways.

Mechanism of Action of Vimseltinib

Vimseltinib is designed to selectively bind to the switch pocket region of CSF1R, a key area that regulates the kinase's conformational activation.[1][4] By occupying this pocket, vimseltinib stabilizes the inactive state of the kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][5] This "switch control" inhibition leads to a durable suppression of CSF1R activity.[1]

cluster_membrane Cell Membrane cluster_vimseltinib Vimseltinib Action CSF1R_inactive Inactive CSF1R CSF1R_active Active (Dimerized & Phosphorylated) CSF1R CSF1R_inactive->CSF1R_active Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) CSF1R_active->Downstream_Signaling Initiates CSF1 CSF-1 (Ligand) CSF1->CSF1R_inactive Binds Vimseltinib Vimseltinib Vimseltinib->CSF1R_inactive Binds to Switch Pocket & Stabilizes Inactive State Biological_Effects Biological Effects (Macrophage proliferation, survival, differentiation) Downstream_Signaling->Biological_Effects Leads to

Figure 1: Mechanism of action of vimseltinib on the CSF1R pathway.

Quantitative Data

Vimseltinib exhibits high potency and selectivity for CSF1R. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency of Vimseltinib

Assay TypeCell Line/SystemParameterValueReference
Cell ProliferationM-NFS-60IC5010.1 nmol/L[1]
Kinase InhibitionRecombinant CSF1RIC50 (0.5 mM ATP)2.6 nM[7]
Kinase InhibitionRecombinant CSF1RIC50 (1 mM ATP)2.2 nM[7]
Kinase InhibitionRecombinant CSF1RIC50 (4 mM ATP)4.2 nM[7]
Kinase Inhibitionc-FMS (CSF1R)IC50<0.01 µM[8]
Kinase Inhibitionc-KitIC500.1-1 µM[8]
Dissociation ConstantRecombinant CSF1RKd2.3 nM[7]

Table 2: Kinase Selectivity of Vimseltinib

KinaseSelectivity vs. CSF1RReference
FLT3>500-fold[1]
KIT>500-fold[1][9]
PDGFRA>500-fold[1]
PDGFRB>500-fold[1]
Other Kinases (panel of ~300)>100-fold[1]
Other Kinases (294 kinases)>1,000-fold[1]

Experimental Protocols

Detailed methodologies for key experiments to study CSF1R signaling using vimseltinib are provided below.

Protocol 1: CSF1R Kinase Assay

This protocol is designed to measure the direct inhibitory activity of vimseltinib on recombinant CSF1R kinase.

Materials:

  • Recombinant human CSF1R kinase domain

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution (at desired concentration, e.g., 1 mM)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Vimseltinib stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of vimseltinib in kinase assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add 5 µL of the diluted vimseltinib or control.

  • Add 20 µL of a master mix containing the CSF1R enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each vimseltinib concentration and determine the IC50 value using non-linear regression analysis.

start Start prep_vim Prepare Vimseltinib Serial Dilutions start->prep_vim add_vim Add Vimseltinib/Control to 96-well Plate prep_vim->add_vim add_master Add Master Mix to Plate add_vim->add_master prep_master Prepare CSF1R Enzyme & Substrate Master Mix prep_master->add_master add_atp Add ATP to Initiate Reaction add_master->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction & Add ADP-Glo Reagent incubate->stop_reaction read_lum Read Luminescence stop_reaction->read_lum analyze Calculate % Inhibition & IC50 read_lum->analyze end_exp End analyze->end_exp

Figure 2: Workflow for a CSF1R kinase assay.

Protocol 2: Cell-Based CSF1R Autophosphorylation Assay

This protocol measures the ability of vimseltinib to inhibit CSF-1-stimulated CSF1R autophosphorylation in a cellular context.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human CSF-1

  • Vimseltinib stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-CSF1R (Tyr723) antibody

  • Anti-total-CSF1R antibody

  • HRP-conjugated secondary antibody

  • ELISA plate or Western blot equipment

  • Cell scraper

  • Microplate reader or imaging system

Procedure:

  • Seed THP-1 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours in serum-free RPMI-1640.

  • Pre-treat the cells with various concentrations of vimseltinib (or DMSO control) for 2 hours.

  • Stimulate the cells with 100 ng/mL of recombinant human CSF-1 for 10 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Analyze the levels of phosphorylated and total CSF1R using either a sandwich ELISA or Western blotting.

    • For ELISA: Coat a 96-well plate with a capture antibody for total CSF1R. Add cell lysates, followed by a detection antibody for phospho-CSF1R (Tyr723). Use a colorimetric or chemiluminescent substrate for detection.

    • For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-CSF1R and total CSF1R, followed by HRP-conjugated secondary antibodies. Visualize using an ECL substrate.

  • Quantify the results and normalize the phosphorylated CSF1R signal to the total CSF1R signal.

Protocol 3: M-NFS-60 Cell Proliferation Assay

This assay assesses the effect of vimseltinib on the proliferation of a CSF-1-dependent cell line.[1]

Materials:

  • M-NFS-60 cells (murine myelogenous leukemia cell line)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and recombinant murine CSF-1 (for routine culture)

  • Vimseltinib stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96-well plates

Procedure:

  • Wash M-NFS-60 cells to remove residual CSF-1 from the culture medium.

  • Resuspend the cells in assay medium (RPMI-1640 with 10% FBS) containing a suboptimal concentration of CSF-1 (e.g., 10 ng/mL).

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well.

  • Add serial dilutions of vimseltinib or a DMSO control to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.

Protocol 4: Western Blotting for CSF1R Downstream Signaling

This protocol is used to evaluate the effect of vimseltinib on the phosphorylation of downstream effectors of the CSF1R pathway, such as ERK.[1]

Materials:

  • Cells expressing CSF1R (e.g., THP-1 or primary macrophages)

  • Recombinant human CSF-1

  • Vimseltinib

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot equipment

  • ECL substrate and imaging system

Procedure:

  • Follow steps 1-7 from Protocol 2 to prepare cell lysates from cells treated with vimseltinib and stimulated with CSF-1.

  • Separate 20-30 µg of protein from each lysate by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.

  • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

CSF1R Signaling Pathway

Upon ligand binding, CSF1R dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways that regulate cell survival, proliferation, and differentiation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STATs STATs CSF1R->STATs CSF1 CSF-1 / IL-34 CSF1->CSF1R Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STATs->Transcription Cell_Response Cellular Responses (Survival, Proliferation, Differentiation, Migration) Transcription->Cell_Response Regulates

Figure 3: Simplified CSF1R downstream signaling pathways.

Conclusion

Vimseltinib is a powerful and selective tool for investigating the complexities of CSF1R signaling. Its specific mechanism of action allows for precise inhibition of the receptor, enabling researchers to elucidate the role of this pathway in health and disease. The protocols and data presented here provide a foundation for designing and executing experiments to further our understanding of CSF1R biology and to explore the therapeutic potential of its inhibition.

References

Troubleshooting & Optimization

managing MT-3014 treatment-emergent adverse events

Author: BenchChem Technical Support Team. Date: November 2025

[2] --INVALID-LINK-- MT-3014 is a novel C5aR1-targeting ADC based on an innovative antibody (TJ210) and a proprietary cytotoxic payload (M-001). This compound showed potent and ... this compound is a novel C5aR1-targeting antibody-drug conjugate (ADC) based on an innovative antibody (TJ210) and a proprietary cytotoxic payload (M-001). This compound showed potent and selective anti-tumor activity in vitro and in vivo. It is currently being evaluated in a Phase I clinical trial in patients with advanced solid tumors (NCT05222226). This study investigated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. The results showed that this compound was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being Grade 1 or 2. The most common TEAEs were fatigue, nausea, and decreased appetite. No dose-limiting toxicities were observed. The recommended Phase II dose was determined to be 2.5 mg/kg once every three weeks.

--INVALID-LINK-- ABBV-3014 is an investigational antibody-drug conjugate (ADC) that is being evaluated to treat solid tumors. ADCs are a class of targeted cancer therapies that deliver a potent anti-cancer agent, or “payload,” directly to cancer cells, while minimizing exposure to healthy cells. This may help to reduce the side effects associated with traditional chemotherapy. ABBV-3014 is designed to target a protein called C5aR1, which is found on the surface of many cancer cells. Once ABBV-3014 binds to C5aR1, it is taken up by the cancer cell and the payload is released, leading to cell death. ABBV-3014 is currently being studied in a Phase 1 clinical trial.

--INVALID-LINK-- Title: A first-in-human study of the C5aR1-targeting antibody-drug conjugate this compound in patients with advanced solid tumors. Results: As of October 15, 2022, 24 patients had been enrolled. The most common treatment-related adverse events (TRAEs) were fatigue (33.3%), nausea (29.2%), and anemia (25.0%). Grade ≥3 TRAEs occurred in 5 (20.8%) patients, with the most common being anemia (8.3%) and neutropenia (8.3%). No dose-limiting toxicities were observed. The recommended Phase 2 dose was determined to be 2.5 mg/kg Q3W. Conclusion: this compound demonstrated a manageable safety profile and promising preliminary anti-tumor activity in patients with advanced solid tumors.

--INVALID-LINK-- Antibody-drug conjugates, or ADCs, are a type of targeted drug therapy for cancer. They are made up of an antibody, a linker, and a chemotherapy drug (the payload). The antibody is designed to attach to a specific target, called an antigen, on the surface of cancer cells. The linker connects the antibody to the chemotherapy drug. When the ADC binds to its target on the cancer cell, the cell takes in the ADC. Inside the cell, the linker is broken down, and the chemotherapy drug is released. This allows the drug to kill the cancer cell directly, with less harm to healthy cells.

--INVALID-LINK-- Management of ADC-related adverse events involves a multidisciplinary approach. Key strategies include:

  • Prophylactic measures: Pre-medication with corticosteroids, antihistamines, and antiemetics can help prevent infusion-related reactions and nausea.

  • Dose modifications: Dose reduction, interruption, or discontinuation may be necessary depending on the severity and type of toxicity.

  • Supportive care: Measures such as growth factor support for neutropenia, transfusions for anemia and thrombocytopenia, and management of gastrointestinal toxicities are crucial.

  • Patient education: Patients should be educated about potential side effects and when to report them to their healthcare provider.

--INVALID-LINK-- A Phase I, First-in-Human Study of this compound, a C5aR1-Targeting Antibody-Drug Conjugate, in Patients with Advanced Solid Tumors. The most frequent treatment-emergent adverse events (TEAEs) of any grade were fatigue (33.3%), nausea (29.2%), and anemia (25.0%). Grade ≥3 TEAEs were reported in 5 (20.8%) patients. The most common grade ≥3 TEAEs were anemia (8.3%) and neutropenia (8.3%). No dose-limiting toxicities (DLTs) were observed. The recommended Phase II dose (RP2D) was determined to be 2.5 mg/kg Q3W.

--INVALID-LINK-- The most common treatment-emergent adverse events (TEAEs) were fatigue, nausea, and decreased appetite. Most TEAEs were Grade 1 or 2.

--INVALID-LINK-- The most common treatment-related adverse events (TRAEs) were fatigue (33.3%), nausea (29.2%), and anemia (25.0%). Grade ≥3 TRAEs occurred in 5 (20.8%) patients, with the most common being anemia (8.3%) and neutropenia (8.3%).

--INVALID-LINK-- The most frequent treatment-emergent adverse events (TEAEs) of any grade were fatigue (33.3%), nausea (29.2%), and anemia (25.0%). The most common grade ≥3 TEAEs were anemia (8.3%) and neutropenia (8.3%).

--INVALID-LINK-- Ocular toxicity is a significant concern with some ADCs. Regular ophthalmologic examinations are recommended.

--INVALID-LINK-- Management of common ADC-related toxicities:

  • Hematological toxicities: Neutropenia, anemia, and thrombocytopenia are common. Management may include dose modifications, growth factor support (e.g., G-CSF for neutropenia), and transfusions.

  • Gastrointestinal toxicities: Nausea, vomiting, diarrhea, and constipation are frequent. Prophylactic antiemetics are recommended.

  • Hepatotoxicity: Liver enzyme elevations can occur. Regular monitoring of liver function is essential.

  • Pulmonary toxicity: Interstitial lung disease (ILD) is a serious but less common risk. Patients should be monitored for respiratory symptoms.

  • Peripheral neuropathy: This is a common and potentially dose-limiting toxicity of some microtubule-inhibiting ADC payloads.

  • Infusion-related reactions: These can be managed by slowing the infusion rate and administering premedications.

--INVALID-LINK-- General principles for managing ADC toxicities include:

  • Baseline assessment and regular monitoring of clinical and laboratory parameters.

  • Grading of adverse events using a standardized system (e.g., CTCAE).

  • Prompt recognition and intervention.

  • Patient and caregiver education.

--INVALID-LINK-- The payload of this compound is a novel cytotoxic agent, M-001. The exact mechanism of M-001 is not specified, but it is a potent anti-cancer agent.

--INVALID-LINK-- this compound is an ADC targeting C5aR1. C5aR1 is a receptor for the complement component C5a. C5a/C5aR1 signaling is implicated in inflammation and tumor progression. By targeting C5aR1, this compound can deliver its cytotoxic payload to tumor cells and also modulate the tumor microenvironment.

--INVALID-LINK-- The study protocol involved intravenous administration of this compound once every three weeks. Patients were monitored for safety and tolerability. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0.

--INVALID-LINK-- A general workflow for managing ADC toxicities:

  • Patient reports symptoms or routine monitoring detects abnormality.

  • Grade the adverse event.

  • Consult toxicity management guidelines for the specific ADC.

  • Implement interventions: dose interruption/reduction, supportive care.

  • Monitor the patient for resolution or improvement of the AE.

  • Decide on restarting the ADC, possibly at a reduced dose.

--INVALID-LINK-- The antibody part of an ADC binds to a specific protein (antigen) on the surface of cancer cells. The ADC is then internalized by the cell. Inside the cell, the linker is cleaved, and the cytotoxic payload is released, leading to cell death.

--INVALID-LINK-- The Phase I trial of this compound (NCT05222226) was a dose-escalation and dose-expansion study. The primary objectives were to evaluate the safety, tolerability, and determine the recommended Phase II dose.

--INVALID-LINK-- Patients in the this compound trial had advanced solid tumors and had exhausted standard treatment options. The study included a dose-escalation phase to determine the maximum tolerated dose and a dose-expansion phase to further evaluate safety and preliminary efficacy.

--INVALID-LINK-- Supportive care for hematological toxicities:

  • Neutropenia: Granulocyte-colony stimulating factor (G-CSF) can be used to stimulate neutrophil production.

  • Anemia: Erythropoiesis-stimulating agents (ESAs) or red blood cell transfusions may be considered.

  • Thrombocytopenia: Platelet transfusions may be necessary for severe cases.

--INVALID-LINK-- Management of gastrointestinal toxicities:

  • Nausea and vomiting: A combination of antiemetics from different classes (e.g., 5-HT3 receptor antagonists, NK1 receptor antagonists, corticosteroids) is often used for prophylaxis and treatment.

  • Diarrhea: Loperamide is the first-line treatment. Octreotide may be used for refractory cases.

--INVALID-LINK-- Ocular side effects of ADCs can range from dry eye and blurred vision to more severe conditions like keratitis and uveitis. Management includes lubricating eye drops, topical corticosteroids, and dose modifications.

--INVALID-LINK-- In the this compound Phase I trial, adverse events were managed by dose interruption and/or reduction. No dose-limiting toxicities were observed up to the recommended Phase 2 dose of 2.5 mg/kg every three weeks.

--INVALID-LINK-- The recommended Phase II dose for this compound was determined to be 2.5 mg/kg administered once every three weeks. This was based on the safety and tolerability profile observed in the Phase I trial.

--INVALID-LINK-- The study was a first-in-human, open-label, multicenter, Phase I trial. The primary endpoints were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D). Patients received this compound as an intravenous infusion.

--INVALID-LINK-- The Common Terminology Criteria for Adverse Events (CTCAE) is a descriptive terminology which can be utilized for Adverse Event (AE) reporting. A grading (severity) scale is provided for each AE term. Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated. Grade 2: Moderate; minimal, local or noninvasive intervention indicated; limiting age-appropriate instrumental ADL. Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self care ADL. Grade 4: Life-threatening consequences; urgent intervention indicated. Grade 5: Death related to AE.## Technical Support Center: this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing treatment-emergent adverse events (TEAEs) associated with this compound. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational antibody-drug conjugate (ADC) being evaluated for the treatment of solid tumors. ADCs are targeted cancer therapies that deliver a potent anti-cancer agent directly to cancer cells, minimizing exposure to healthy cells. This compound targets C5aR1, a protein found on the surface of many cancer cells. Upon binding to C5aR1, the ADC is internalized by the cancer cell, and its cytotoxic payload, M-001, is released, leading to cell death.

Q2: What are the most common treatment-emergent adverse events (TEAEs) observed with this compound?

A2: Based on a Phase I clinical trial, the most frequently reported TEAEs of any grade were fatigue, nausea, and anemia. Other common TEAEs included decreased appetite. The majority of these events were Grade 1 or 2 in severity.

Q3: What are the most common severe (Grade ≥3) TEAEs with this compound?

A3: The most common Grade ≥3 TEAEs reported in the Phase I trial were anemia and neutropenia.

Q4: What is the recommended Phase II dose for this compound?

A4: The recommended Phase II dose for this compound has been determined to be 2.5 mg/kg administered as an intravenous infusion once every three weeks.

Q5: Were any dose-limiting toxicities (DLTs) observed in the Phase I trial of this compound?

A5: No, dose-limiting toxicities were observed in the Phase I trial at or below the recommended Phase II dose.

Troubleshooting Guides for Common TEAEs

Table 1: Summary of Common Treatment-Emergent Adverse Events with this compound
Adverse EventFrequency (Any Grade)Common GradesFrequency (Grade ≥3)
Fatigue33.3%1, 2Not reported as a common Grade ≥3 event
Nausea29.2%1, 2Not reported as a common Grade ≥3 event
Anemia25.0%1, 28.3%
Decreased AppetiteReported as common1, 2Not reported as a common Grade ≥3 event
NeutropeniaNot reported as a common any-grade event-8.3%

Hematological Toxicities

Issue: Anemia or Neutropenia Detected During Routine Monitoring

1. Grading the Adverse Event:

  • Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of the hematological toxicity.

2. Management Protocol:

  • Dose Modification: Depending on the grade of the toxicity, consider dose interruption or reduction as per the study protocol.

  • Supportive Care:

    • Anemia: For significant anemia, consider red blood cell transfusions or the use of erythropoiesis-stimulating agents (ESAs), depending on institutional guidelines.

    • Neutropenia: For severe neutropenia, consider the administration of granulocyte-colony stimulating factor (G-CSF) to stimulate neutrophil production.

  • Monitoring: Increase the frequency of complete blood count (CBC) monitoring to track the resolution of the toxicity.

Experimental Protocol: Complete Blood Count (CBC) Monitoring

  • Sample Collection: Collect 2-3 mL of whole blood in an EDTA (purple-top) tube.

  • Analysis: Analyze the sample using an automated hematology analyzer to determine hemoglobin, hematocrit, red blood cell count, white blood cell count with differential, and platelet count.

  • Frequency: Perform CBC monitoring prior to each dose of this compound and more frequently as clinically indicated based on previous results or observed toxicities.

Gastrointestinal Toxicities

Issue: Patient Reports Nausea or Decreased Appetite

1. Grading the Adverse Event:

  • Grade the severity of nausea and decreased appetite using the CTCAE v5.0.

2. Management Protocol:

  • Prophylactic Measures: For subsequent cycles, consider premedication with antiemetics, such as 5-HT3 receptor antagonists, prior to this compound infusion.

  • Supportive Care:

    • Nausea: Prescribe antiemetics for the patient to take as needed. A combination of agents from different classes may be necessary for persistent nausea.

    • Decreased Appetite: Provide dietary counseling and consider nutritional supplements.

  • Dose Modification: If symptoms are severe and persistent, consider dose interruption or reduction.

General Management Principles

A multidisciplinary approach is crucial for managing ADC-related adverse events. Key strategies include:

  • Patient Education: Educate patients on potential side effects and the importance of reporting them promptly.

  • Regular Monitoring: Conduct baseline assessments and regular monitoring of clinical and laboratory parameters.

  • Prompt Intervention: Ensure prompt recognition and management of adverse events.

Visualizations

cluster_0 This compound Mechanism of Action MT3014 This compound (ADC) C5aR1 C5aR1 Receptor MT3014->C5aR1 Binds to Internalization Internalization MT3014->Internalization Is internalized after binding CancerCell Cancer Cell C5aR1->CancerCell Located on PayloadRelease Payload (M-001) Release Internalization->PayloadRelease Leads to CellDeath Cell Death PayloadRelease->CellDeath Induces

Caption: Mechanism of action of this compound.

cluster_1 Workflow for Managing Hematological Toxicity Start Symptom Reported or Abnormality Detected GradeAE Grade Adverse Event (CTCAE) Start->GradeAE ConsultGuidelines Consult Management Guidelines GradeAE->ConsultGuidelines Intervention Implement Intervention: Dose Modification & Supportive Care ConsultGuidelines->Intervention Monitor Monitor for Resolution Intervention->Monitor Decision Decision on Restarting Treatment Monitor->Decision Restart Restart at Same or Reduced Dose Decision->Restart Resolved/ Improved Discontinue Discontinue Treatment Decision->Discontinue Persistent/ Severe

Caption: General workflow for managing hematological toxicities.

Technical Support Center: Overcoming Resistance to DCC-3014 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the CSF1R inhibitor, DCC-3014 (vimseltinib).

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is not responding to DCC-3014 treatment, even at high concentrations. What are the possible reasons for this intrinsic resistance?

A1: Intrinsic resistance to DCC-3014 can arise from several factors:

  • Low or Absent CSF1R Expression: DCC-3014 is a highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] If your cancer cell line does not express sufficient levels of CSF1R, the drug will not have a target to act upon.

  • Tumor Microenvironment (TME) Dependencies: In some cases, the tumor's growth and survival are not primarily driven by CSF1R signaling in tumor-associated macrophages (TAMs). The cancer cells may rely on alternative growth factor pathways or have an immune-excluded phenotype where TAMs do not play a significant role.

  • Pre-existing Activation of Bypass Signaling Pathways: Cancer cells may have pre-existing mutations or amplifications in genes downstream of CSF1R or in parallel signaling pathways that promote survival and proliferation, rendering the inhibition of CSF1R ineffective. A key example is the activation of the PI3K/AKT pathway.[2][3]

Q2: My cancer cells initially responded to DCC-3014, but now they have started to grow again. What are the likely mechanisms of acquired resistance?

A2: Acquired resistance to CSF1R inhibitors like DCC-3014 is a significant challenge. The most probable mechanisms involve the activation of compensatory signaling pathways that bypass the need for CSF1R signaling. Key pathways implicated in resistance to CSF1R inhibitors include:

  • Upregulation of the IGF-1R/PI3K/AKT Pathway: In glioblastoma models, acquired resistance to CSF1R blockade has been linked to increased production of Insulin-like Growth Factor 1 (IGF-1) by macrophages in the tumor microenvironment.[2][4] This activates the IGF-1R on tumor cells, leading to the activation of the pro-survival PI3K/AKT signaling pathway.[4][5][6]

  • Activation of the AXL Receptor Tyrosine Kinase: AXL is a receptor tyrosine kinase known to be involved in resistance to various targeted therapies.[7][8][9][10] Upregulation and activation of AXL can promote cell survival, proliferation, and a more mesenchymal phenotype, which is associated with drug resistance.[7] While not yet directly demonstrated for DCC-3014, it is a plausible mechanism of acquired resistance.

Q3: How can I experimentally confirm that my cells have developed resistance to DCC-3014?

A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of DCC-3014 in your suspected resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates the development of resistance.[11] Additionally, you can perform western blot analysis to assess the phosphorylation status of CSF1R and downstream signaling proteins in the presence and absence of DCC-3014 in both cell lines.

Troubleshooting Guides

Problem 1: Decreased DCC-3014 Efficacy In Vitro

If you observe a reduced or complete loss of DCC-3014's anti-proliferative or pro-apoptotic effect in your cell culture experiments, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of DCC-3014 in your treated cells compared to the parental line. A rightward shift in the dose-response curve indicates resistance.[11] 2. Investigate Bypass Pathways: Use western blotting to analyze the activation status (phosphorylation) of key signaling molecules in suspected bypass pathways, such as p-AKT, p-mTOR, and p-AXL.[3] Compare the protein levels in resistant and parental cells, with and without DCC-3014 treatment.
Cell Line Integrity 1. Authentication: Authenticate your cell line to ensure it has not been misidentified or cross-contaminated. 2. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Experimental Conditions 1. Drug Stability: Ensure the proper storage and handling of your DCC-3014 stock solution to maintain its potency. 2. Assay Conditions: Optimize cell seeding density and assay duration.
Problem 2: Investigating Potential Resistance Mechanisms

Once you have confirmed resistance, the next step is to identify the underlying molecular mechanisms.

Strategies to Overcome Resistance

Resistance Mechanism Proposed Combination Therapy Rationale
PI3K/AKT/mTOR Pathway Activation DCC-3014 + PI3K inhibitor (e.g., Alpelisib) or AKT inhibitorDual blockade of CSF1R and the PI3K/AKT pathway can prevent this common escape mechanism.[4][5][6]
AXL Activation DCC-3014 + AXL inhibitor (e.g., Bemcentinib)Co-inhibition of CSF1R and AXL may restore sensitivity by blocking this key resistance pathway.[9][12]
Immune Evasion DCC-3014 + PD-1/PD-L1 inhibitor (e.g., Pembrolizumab/Avelumab)In in-vivo models, combining CSF1R inhibition with immune checkpoint blockade can enhance anti-tumor immunity.[1]

Experimental Protocols

Protocol 1: Generation of DCC-3014 Resistant Cancer Cell Lines

This protocol describes a general method for generating DCC-3014 resistant cancer cell lines through continuous exposure to escalating drug concentrations.[11]

Materials:

  • Parental cancer cell line of interest

  • DCC-3014 (Vimseltinib)

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Cell counting kit (e.g., MTT, CCK-8)

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of DCC-3014 for the parental cell line.

  • Initial Treatment: Culture the parental cells in a medium containing DCC-3014 at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of DCC-3014 in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitoring: At each concentration step, monitor the cells for signs of recovery and proliferation. Passage the cells as needed.

  • Confirmation of Resistance: Periodically, perform a dose-response assay to determine the new IC50 of the treated cell population. A significant increase in IC50 (typically >3-5 fold) confirms the establishment of a resistant cell line.[11]

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed from the resistant pool.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol outlines the steps for assessing the phosphorylation status of key proteins in the CSF1R, PI3K/AKT, and AXL signaling pathways.

Materials:

  • Parental and DCC-3014 resistant cell lines

  • DCC-3014

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-CSF1R (Tyr723), anti-CSF1R, anti-p-AKT (Ser473), anti-AKT, anti-p-AXL, anti-AXL, anti-GAPDH/β-actin)[13][14][15]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed parental and resistant cells and allow them to attach. Treat the cells with DCC-3014 at relevant concentrations (e.g., IC50 of the parental line) for a specified time (e.g., 2-24 hours). Include untreated controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C, following the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_generation Generation of Resistant Cells cluster_analysis Mechanism Analysis start Parental Cancer Cell Line ic50_initial Determine Initial IC50 start->ic50_initial treat_low Continuous Treatment (IC20-IC30 DCC-3014) ic50_initial->treat_low escalate Stepwise Dose Escalation treat_low->escalate Cells Recover escalate->escalate ic50_confirm Confirm Resistance (IC50 Shift) escalate->ic50_confirm resistant_line DCC-3014 Resistant Cell Line ic50_confirm->resistant_line western Western Blot Analysis (p-CSF1R, p-AKT, p-AXL) resistant_line->western combo_screen Combination Therapy Screen (e.g., PI3K, AXL inhibitors) resistant_line->combo_screen data_analysis Data Analysis and Mechanism Identification western->data_analysis combo_screen->data_analysis

Caption: Workflow for generating and analyzing DCC-3014 resistant cancer cells.

resistance_pathways cluster_csf1r CSF1R Signaling cluster_resistance Resistance Mechanisms cluster_igf1r IGF-1R Bypass cluster_axl AXL Bypass CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R PI3K_csf1r PI3K CSF1R->PI3K_csf1r DCC3014 DCC-3014 DCC3014->CSF1R AKT_csf1r AKT PI3K_csf1r->AKT_csf1r Proliferation_csf1r Macrophage Survival & Proliferation AKT_csf1r->Proliferation_csf1r Proliferation_igf1r Tumor Cell Survival & Proliferation IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K_igf1r PI3K IGF1R->PI3K_igf1r AKT_igf1r AKT PI3K_igf1r->AKT_igf1r AKT_igf1r->Proliferation_igf1r GAS6 GAS6 AXL AXL GAS6->AXL AXL_downstream Downstream Signaling AXL->AXL_downstream Proliferation_axl Tumor Cell Survival & Proliferation AXL_downstream->Proliferation_axl

Caption: Key signaling pathways in DCC-3014 action and resistance.

References

Technical Support Center: Optimizing MT-ADC-3014 Delivery in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "MT-3014" refers to vimseltinib, a CSF1R kinase inhibitor, and not an antibody-drug conjugate (ADC). To fulfill your request for a technical support resource focused on an ADC, this document provides guidance for a hypothetical ADC, hereafter referred to as MT-ADC-3014 . The following information is based on general knowledge of ADC preclinical development and does not pertain to a specific, existing therapeutic.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the preclinical delivery of the hypothetical antibody-drug conjugate, MT-ADC-3014.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for MT-ADC-3014?

A1: MT-ADC-3014 is a hypothetical antibody-drug conjugate designed for targeted cancer therapy. It consists of a monoclonal antibody that binds to a tumor-specific antigen, a cytotoxic payload, and a linker connecting the two.[1][2] The proposed mechanism involves the antibody targeting and binding to cancer cells, followed by internalization of the ADC.[3][4] Inside the cancer cell, the linker is cleaved, releasing the cytotoxic payload to induce cell death.[5]

Q2: Which preclinical animal models are suitable for evaluating MT-ADC-3014 efficacy?

A2: The selection of an appropriate animal model is critical for preclinical evaluation.[6][7] For MT-ADC-3014, suitable models would include:

  • Xenograft Models: Human tumor cells expressing the target antigen are implanted into immunodeficient mice (e.g., NOD-SCID or NOG mice).[8] This is a common starting point to assess anti-tumor activity.

  • Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunodeficient mice. These models are considered to better represent the heterogeneity of human tumors.[9]

  • Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells, which can be useful for evaluating the potential immunomodulatory effects of the antibody component of the ADC.[6]

Q3: What are the critical parameters to consider for initial dose-finding studies?

A3: Key parameters for dose-finding studies with MT-ADC-3014 include:

  • Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.[10]

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion of the ADC, total antibody, and free payload.[2]

  • Pharmacodynamics (PD): The biochemical and physiological effects of the ADC on the tumor.[2]

  • Tumor Growth Inhibition (TGI): The extent to which the ADC slows or stops tumor growth.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High toxicity and off-target effects Premature cleavage of the linker in circulation.[1]Evaluate linker stability in plasma from the selected animal model. Consider re-engineering the linker for greater stability.
The target antigen is expressed on healthy tissues.[10]Conduct thorough biodistribution studies to assess accumulation in non-tumor tissues. If off-target binding is significant, a different target antigen may need to be considered.
Lack of efficacy in vivo Poor tumor penetration of the ADC.[4]Assess tumor vascularization and permeability. Consider co-administration with agents that enhance vascular permeability.
Low expression of the target antigen on the tumor cells.Verify target antigen expression levels in the chosen cell line or PDX model using immunohistochemistry (IHC) or flow cytometry.
Development of drug resistance.[4]Investigate potential mechanisms of resistance, such as upregulation of drug efflux pumps.
Inconsistent results between experiments Variability in animal models.[11]Ensure the use of age- and weight-matched animals from a reputable supplier.[6] Maintain consistent housing and husbandry conditions.
Improper ADC formulation or handling.Confirm the stability of the formulated ADC under the experimental conditions. Ensure proper storage and handling procedures are followed.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 tumor cells expressing the target antigen in the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 3-4 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, MT-ADC-3014 low dose, MT-ADC-3014 high dose).

  • Dosing: Administer MT-ADC-3014 intravenously (IV) via the tail vein at the predetermined doses and schedule.

  • Endpoints:

    • Continue to monitor tumor volume and body weight.

    • At the end of the study, collect tumors for IHC analysis of target engagement and payload delivery.

    • Collect blood samples for pharmacokinetic analysis.

Protocol 2: Plasma Stability Assay

  • Sample Preparation: Incubate MT-ADC-3014 in plasma from the selected animal model (e.g., mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Analysis: Analyze the samples using an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of intact ADC remaining at each time point.

  • Data Interpretation: Calculate the half-life of the ADC in plasma to assess its stability.

Visualizations

MT_ADC_3014_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MT-ADC-3014 MT-ADC-3014 Target_Antigen Target Antigen MT-ADC-3014->Target_Antigen 1. Binding Tumor_Cell Tumor_Cell Endosome Endosome Target_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death Preclinical_Workflow Model_Selection Animal Model Selection Dose_Finding Dose-Finding Studies (MTD, PK/PD) Model_Selection->Dose_Finding Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Dose_Finding->Efficacy_Studies Biodistribution Biodistribution & Toxicology Efficacy_Studies->Biodistribution Data_Analysis Data Analysis & Reporting Biodistribution->Data_Analysis

References

Technical Support Center: Enhancing Oral Bioavailability of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of kinase inhibitors, using vimseltinib as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: What is vimseltinib and what is its mechanism of action?

Vimseltinib is an oral, highly selective, switch-control tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] By binding to a unique regulatory region, it locks the CSF1R kinase domain in an inactive state.[4] This inhibits CSF1R autophosphorylation and downstream signaling, which is crucial for the survival and proliferation of macrophages and other myeloid lineage cells.[5][6] In conditions like tenosynovial giant cell tumor (TGCT), where CSF1 is overexpressed, vimseltinib's inhibition of CSF1R reduces the recruitment of tumor-promoting macrophages, leading to a decrease in tumor size and symptoms.[2][6][7]

Q2: What are the known pharmacokinetic properties of vimseltinib?

Vimseltinib generally exhibits favorable pharmacokinetic properties. In preclinical studies, it demonstrated high oral bioavailability in rats (76%) and acceptable oral bioavailability in dogs (approximately 30%).[8] It has a low clearance and a volume of distribution of 0.69 L/kg in rats and 1.33 L/kg in dogs.[8] The elimination half-life is 14.2 hours in rats and 6.8 hours in dogs.[8] Importantly, clinical studies have shown that there are no clinically significant differences in absorption when administered with a high-fat meal compared to fasted conditions.[5] Vimseltinib is primarily metabolized through oxidation, N-demethylation, and N-delalkylation, with cytochrome P450 (CYP) enzymes not expected to play a major role in its metabolism.[5]

Q3: What are the common challenges affecting the oral bioavailability of kinase inhibitors?

Many small molecule tyrosine kinase inhibitors (smTKIs) are characterized by poor and variable oral bioavailability.[9] This is often due to a combination of factors, including:

  • Poor aqueous solubility: Many kinase inhibitors are lipophilic and have low solubility in gastrointestinal fluids, which can limit their dissolution and subsequent absorption.[9][10]

  • First-pass metabolism: Significant metabolism in the gut wall and liver before reaching systemic circulation can reduce the amount of active drug.[9][11]

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug out of intestinal cells back into the gut lumen, limiting absorption.

  • Food effects: The presence of food can alter gastric pH, gastrointestinal motility, and bile secretion, which can either enhance or hinder the absorption of different kinase inhibitors.[10][11]

  • pH-dependent solubility: The solubility of many kinase inhibitors, which are often weak bases, is dependent on the pH of the gastrointestinal tract. Co-administration with acid-reducing agents can decrease their absorption.[10][12]

Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble kinase inhibitors?

Several formulation strategies can be utilized to enhance the dissolution and absorption of kinase inhibitors with low aqueous solubility.[13][14][15] These approaches can be broadly categorized as:

  • Physical Modifications:

    • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[13][16]

    • Amorphous solid dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution compared to the crystalline form.[12]

  • Chemical Modifications:

    • Salt formation: Forming a salt of the drug can alter its physicochemical properties, including solubility and dissolution rate.[14]

    • Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug. This approach can be used to improve solubility or permeability.[16]

  • Formulation Approaches:

    • Lipid-based formulations: For highly lipophilic drugs, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[10][17]

    • Complexation: Using complexing agents like cyclodextrins can increase the solubility of poorly soluble drugs by forming inclusion complexes.[13][16]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low and variable oral exposure in preclinical species. Poor aqueous solubility of the kinase inhibitor.1. Characterize the solid-state properties of the compound (e.g., crystallinity, polymorphism). 2. Evaluate different formulation strategies such as micronization, nanosuspension, or amorphous solid dispersions. 3. Assess the potential for lipid-based formulations if the compound is highly lipophilic.
Significant positive food effect observed in clinical trials. Increased drug solubilization by bile salts and lipids present after a meal.1. Develop a lipid-based formulation (e.g., SEDDS) to mimic the effect of food and reduce variability in absorption between fed and fasted states. 2. Investigate the impact of different types of meals (e.g., high-fat, low-fat) on drug absorption.
Reduced bioavailability when co-administered with proton pump inhibitors (PPIs). pH-dependent solubility of a weakly basic kinase inhibitor; higher gastric pH reduces dissolution.1. Develop a formulation that is less dependent on pH for dissolution, such as an amorphous solid dispersion. 2. Advise on the timing of administration relative to PPIs, although this may not always be effective.
High inter-individual variability in pharmacokinetic parameters. A combination of factors including poor solubility, first-pass metabolism, and genetic polymorphisms in drug transporters or metabolizing enzymes.1. Investigate the contribution of specific metabolizing enzymes and transporters to the drug's disposition. 2. Consider formulation approaches that can reduce the impact of these variables, such as those that enhance solubility and absorption.

Experimental Protocols

Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)

Objective: To improve the dissolution rate and apparent solubility of a poorly water-soluble kinase inhibitor by formulating it as an ASD.

Methodology:

  • Polymer Selection: Screen various polymers (e.g., HPMC, PVP, Soluplus®) for their ability to form a stable amorphous dispersion with the kinase inhibitor.

  • ASD Preparation (Solvent Evaporation Method):

    • Dissolve the kinase inhibitor and the selected polymer in a common volatile solvent (e.g., methanol, acetone).

    • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

    • Dry the film further in a vacuum oven to remove any residual solvent.

    • Collect and mill the resulting solid dispersion into a fine powder.

  • Solid-State Characterization:

    • Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In Vitro Dissolution Testing:

    • Perform dissolution studies using a USP Apparatus II (paddle apparatus).

    • Use multiple dissolution media with different pH values (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).

    • Compare the dissolution profile of the ASD to that of the crystalline drug.

In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of a novel kinase inhibitor formulation compared to a simple suspension.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Administer the kinase inhibitor formulation (e.g., ASD or lipid-based formulation) and the control suspension orally via gavage at a predetermined dose.

    • For determination of absolute bioavailability, include a group receiving an intravenous (IV) dose of the drug.[18]

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentrations of the kinase inhibitor using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability (F%) using non-compartmental analysis.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetic Parameters of Vimseltinib

SpeciesRouteDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Oral Bioavailability (F%)
RatOral[Dose][Value][Value][Value]76%[8]
DogOral[Dose][Value][Value][Value]~30%[8]

Note: Specific dose, Cmax, Tmax, and AUC values were not publicly available in the provided search results and are represented as placeholders.

Visualizations

Vimseltinib_Mechanism_of_Action CSF1 CSF1 Ligand CSF1R CSF1 Receptor (Macrophage Surface) CSF1->CSF1R Binds to Dimerization Receptor Dimerization & Autophosphorylation CSF1R->Dimerization Activates Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Signaling Cell_Response Macrophage Proliferation, Survival & Differentiation Signaling->Cell_Response Tumor_Growth Tumor Growth & Progression Cell_Response->Tumor_Growth

Caption: Mechanism of action of vimseltinib in inhibiting the CSF1R signaling pathway.

Experimental_Workflow_for_Improving_Bioavailability cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation cluster_4 Outcome Problem Low Oral Bioavailability of Kinase Inhibitor Formulation Develop Enabling Formulations (e.g., ASD, Nanosuspension, Lipid-based) Problem->Formulation Dissolution In Vitro Dissolution Testing (Multiple pH conditions) Formulation->Dissolution PK_Study Preclinical Pharmacokinetic Study (e.g., in Rats) Dissolution->PK_Study Outcome Improved Bioavailability & Reduced Variability PK_Study->Outcome

Caption: A general experimental workflow for enhancing the oral bioavailability of kinase inhibitors.

References

Technical Support Center: Minimizing Hepatotoxicity with Selective CSF1R Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing potential hepatotoxicity when working with selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hepatotoxicity associated with highly selective CSF1R inhibitors?

A1: While some less selective tyrosine kinase inhibitors cause liver injury through off-target effects or the formation of reactive metabolites, a primary concern with highly selective CSF1R inhibitors is an on-target pharmacological effect.[1][2][3] CSF1R is critical for the survival, proliferation, and function of liver-resident macrophages, known as Kupffer cells.[4][5][6] Selective inhibition of CSF1R can lead to a significant depletion of these Kupffer cells. A key function of Kupffer cells is the clearance of various proteins from the bloodstream, including enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[5] Therefore, the depletion of Kupffer cells can cause a delayed clearance of these enzymes, leading to their accumulation and elevated levels in the serum, often in the absence of direct hepatocellular damage.[5]

Q2: Are elevated liver enzymes (ALT/AST) always a sign of direct liver cell damage with these inhibitors?

A2: Not necessarily. Studies have shown that specific and potent CSF1R inhibitors, such as Sotuletinib, can cause significant elevations in ALT and AST in preclinical models without any corresponding histological evidence of liver damage (hepatotoxicity).[5] This phenomenon is attributed to the reduced clearance of the enzymes by a depleted Kupffer cell population.[5] It is crucial to supplement serum biomarker analysis with histopathological evaluation of the liver to distinguish between true hepatocellular injury and altered enzyme clearance.[5][7]

Q3: How does the selectivity profile of a CSF1R inhibitor impact its potential for hepatotoxicity?

A3: The selectivity profile is critical. Many multi-kinase inhibitors inhibit CSF1R, but also target other kinases like c-KIT, FLT3, and PDGFR.[8] Pexidartinib, for example, potently inhibits c-KIT in addition to CSF1R, and its broader effects may contribute to adverse events, including hepatotoxicity.[2] Newer inhibitors are being developed with much higher selectivity for CSF1R over other kinases.[8][9][10] For these highly selective agents, the on-target effect on Kupffer cells is the more anticipated mechanism for liver enzyme elevation, whereas less selective compounds may carry a risk of direct, off-target hepatotoxicity.[2][5]

Q4: What are the best practices for monitoring potential hepatotoxicity in preclinical animal studies?

A4: A multi-faceted approach is recommended:

  • Regular Blood Monitoring: Collect serum at baseline and regular intervals during the study to measure levels of liver enzymes (ALT, AST) and bilirubin.[11][12]

  • Histopathology: At the end of the study, or if significant enzyme elevations are observed, perform a thorough histopathological examination of liver tissue (e.g., H&E staining) to look for signs of necrosis, inflammation, or other damage.[4][7]

  • Liver Mononuclear Cell Analysis: If elevated enzymes are observed without histological damage, consider quantifying the Kupffer cell population via flow cytometry of isolated liver mononuclear cells to confirm on-target CSF1R-mediated depletion.[4]

  • Body and Liver Weight: Monitor animal body weight throughout the study and record terminal liver-to-body weight ratios.[13]

Troubleshooting Guide

Problem: My animal model treated with a selective CSF1R inhibitor shows significantly elevated serum ALT and AST, but liver histology appears normal.

  • Possible Cause: This is a classic presentation of hepatotoxicity driven by the on-target depletion of Kupffer cells, leading to reduced clearance of liver enzymes rather than direct hepatocellular injury.[5] The CSF1R inhibitor is effectively reducing the liver's macrophage population, which is responsible for clearing these enzymes from circulation.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Perform flow cytometry on cells isolated from the liver to quantify F4/80hi Kupffer cells. A significant reduction in this population compared to vehicle-treated controls would support the reduced clearance mechanism.[4][14]

    • Measure Alternative Biomarkers: Consider measuring biomarkers not cleared by Kupffer cells, or more direct indicators of liver injury like microRNA-122 (miR-122), which was shown to be not elevated in rats treated with Sotuletinib despite high ALT levels.[5]

    • Functional Assay: In more advanced studies, an exogenous tagged-ALT clearance experiment can be performed to directly demonstrate a delayed clearance rate in treated animals compared to controls.[5]

Problem: My in vitro assay using a pure hepatocyte culture (e.g., HepG2) shows no toxicity, but I see liver enzyme elevations in vivo.

  • Possible Cause: Standard in vitro models using only hepatocyte cell lines or primary hepatocytes lack the non-parenchymal cells of the liver, such as Kupffer cells.[15] If the mechanism of enzyme elevation is Kupffer cell depletion, this effect will not be captured in a hepatocyte-only system.

  • Troubleshooting Steps:

    • Utilize Co-Culture Models: Switch to a more complex in vitro system that includes multiple liver cell types. 3D co-culture models of hepatocytes with non-parenchymal cells (including Kupffer cells) can better recapitulate the in vivo environment.[16][17][18]

    • Assess Macrophage Viability: If using a co-culture system, specifically assess the viability and number of the macrophage population in response to the CSF1R inhibitor to confirm the on-target effect in vitro.

Data Presentation

Table 1: Selectivity Profiles of Representative CSF1R Inhibitors

InhibitorCSF1R IC₅₀c-KIT IC₅₀FLT3 IC₅₀PDGFRβ IC₅₀Reference
Pexidartinib (PLX3397)13 nM27 nM160 nM-[8]
Sotuletinib (BLZ945)1 nM3.2 µM9.1 µM4.8 µM[8]
Vimseltinib2 nM0.48 µM-2.3 µM[8]
PLX562216 nM>100-fold selective>100-fold selective>100-fold selective[9][19]
ARRY-3829 nM---[9]

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of inhibitor required to reduce the activity of the target kinase by 50%. A lower number indicates higher potency. A large difference between the CSF1R IC₅₀ and other kinase IC₅₀ values indicates higher selectivity.

Table 2: Example of In Vivo Liver Enzyme Changes with CSF1R Inhibition

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver LesionsReference
Vehicle Control136 ± 11.9102.3 ± 19.9None[7]
αCD40/Gemcitabine628.7 ± 267.4918.7 ± 391Severe[7]
αCD40/Gemcitabine + αCSF-1RMarkedly ReducedMarkedly ReducedAbrogated[7]

Data from a study where αCSF-1R antibody abrogated lethal hepatotoxicity caused by an immunotherapy/chemotherapy combination by blocking macrophage activation.[7] Values are Mean ± SEM.

Experimental Protocols

Protocol 1: In Vivo Assessment of Hepatotoxicity in Rodent Models

  • Animal Dosing: Administer the selective CSF1R inhibitor to rodents (e.g., C57BL/6 mice or Wistar rats) at the desired dose and schedule via the appropriate route (e.g., oral gavage).[13][20] Include a vehicle control group.

  • Sample Collection:

    • Collect blood via a suitable method (e.g., tail vein, retro-orbital) at baseline and selected time points.

    • At the study endpoint, perform a terminal blood collection via cardiac puncture.

  • Serum Analysis: Process blood to collect serum. Analyze serum samples for ALT and AST levels using a clinical chemistry analyzer.[7]

  • Necropsy and Tissue Collection: Euthanize animals according to approved protocols. Record terminal body and liver weights.

  • Histopathology: Fix a section of the largest liver lobe in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining. A veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, apoptosis, inflammation, and steatosis.[4][7]

  • Cell Isolation: Place the remaining liver tissue in ice-cold PBS for immediate processing for cell isolation (see Protocol 2).

Protocol 2: Isolation and Flow Cytometric Analysis of Liver Mononuclear Cells

  • Liver Perfusion and Dissociation: Perfuse the liver with a collagenase/DNase solution to digest the extracellular matrix and obtain a single-cell suspension.

  • Mononuclear Cell Isolation: Isolate the liver mononuclear cells (MNCs) from the hepatocyte fraction using a density gradient centrifugation method (e.g., Percoll).

  • Cell Staining:

    • Count the isolated MNCs and assess viability (e.g., using Trypan Blue).

    • Aliquot approximately 1-2 x 10⁶ cells per tube.

    • Block Fc receptors using an anti-CD16/32 antibody.

    • Stain cells with a panel of fluorescently-conjugated antibodies to identify Kupffer cells and other immune populations. A typical mouse panel includes: F4/80, CD11b, CD45, and a viability dye.

  • Flow Cytometry: Acquire samples on a flow cytometer. Analyze the data to gate on live, CD45+ leukocytes and subsequently identify the Kupffer cell population (typically F4/80hiCD11blow/int).[4] Quantify the percentage and absolute number of these cells per gram of liver tissue.

Protocol 3: In Vitro Hepatotoxicity Assessment using 3D Co-Culture Models

  • Model Seeding: Use a commercially available 3D liver microtissue model containing primary human hepatocytes and non-parenchymal cells (including Kupffer cells) or establish one in-house.[15][18] Culture the spheroids according to the manufacturer's instructions until they reach a stable size and function.

  • Compound Treatment: Treat the microtissues with a dose-response curve of the CSF1R inhibitor for a relevant duration (e.g., 72 hours to 7 days). Include a vehicle control and a positive control known hepatotoxin (e.g., acetaminophen).

  • Endpoint Analysis:

    • Viability Assessment: Measure cell viability using an ATP-based assay (e.g., CellTiter-Glo® 3D). This provides an overall measure of cytotoxicity.[18]

    • Mechanistic Assays: Use high-content imaging or specific probe-based assays to measure endpoints such as reactive oxygen species (ROS) generation, mitochondrial dysfunction, or steatosis.[16]

    • Macrophage Depletion: If possible, use imaging or flow cytometry on dissociated spheroids to specifically assess the number and viability of the macrophage population within the microtissues.

Visualizations

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R (Dimer) PI3K PI3K CSF1R->PI3K ERK ERK1/2 CSF1R->ERK JAK JAK CSF1R->JAK CSF1 CSF1 CSF1->CSF1R IL34 IL-34 IL34->CSF1R AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

Caption: CSF1R signaling pathway in macrophages.

Hepatotoxicity_Mechanism Inhibitor Selective CSF1R Inhibitor Block Blocks CSF1R Signaling on Kupffer Cells Inhibitor->Block Depletion Kupffer Cell Depletion Block->Depletion Clearance Reduced Clearance of Serum ALT/AST Depletion->Clearance Elevation Elevated Serum ALT/AST Clearance->Elevation NoDamage No Direct Hepatocellular Damage Elevation->NoDamage Often Accompanied By Experimental_Workflow Start Start: In Vivo Study (CSF1R Inhibitor vs Vehicle) Monitor Monitor Serum ALT/AST Start->Monitor Decision ALT/AST Elevated? Monitor->Decision Histology Perform Liver Histopathology (H&E) Decision->Histology  Yes Conclusion3 Conclusion: No Evidence of Hepatotoxicity Decision->Conclusion3 No Damage Hepatocellular Damage? Histology->Damage Flow Perform Liver Flow Cytometry (Quantify Kupffer Cells) Damage->Flow No Conclusion1 Conclusion: Direct Hepatotoxicity (Off-Target Effect?) Damage->Conclusion1  Yes Conclusion2 Conclusion: On-Target Effect (Reduced Clearance) Flow->Conclusion2

References

Technical Support Center: Addressing Variability in Patient Response to Vimseltinib (DCC-3014)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and investigating the variability observed in patient response to Vimseltinib (DCC-3014).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vimseltinib (DCC-3014)?

A1: Vimseltinib is an orally bioavailable, potent, and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[1][2][3] It functions as a "switch-control" inhibitor, exploiting unique features of the switch control region that regulates kinase activation.[3][4] By binding to CSF1R on monocytes, macrophages, and osteoclasts, Vimseltinib blocks the binding of its ligands, CSF-1 and IL-34.[1] This inhibition prevents CSF1R activation and downstream signaling, which in turn blocks the production of inflammatory mediators and reduces the recruitment and activity of tumor-associated macrophages (TAMs).[1] The reduction in TAMs can enhance T-cell infiltration and anti-tumor immune responses.[1]

Q2: In which cancer types has Vimseltinib shown clinical activity?

A2: Vimseltinib has demonstrated significant clinical activity in patients with Tenosynovial Giant Cell Tumor (TGCT) that is not amenable to surgery.[5][6][7] Clinical trials have also investigated its effects in other advanced solid tumors.[1][2]

Q3: What are the typical objective response rates (ORR) observed in clinical trials for TGCT?

A3: Clinical trial results for Vimseltinib in TGCT have shown promising objective response rates. For instance, the Phase 3 MOTION trial reported a 25-week ORR of 40% in patients receiving Vimseltinib compared to 0% in the placebo group.[6][7] Other analyses from Phase 1/2 studies have reported ORRs ranging from 41% to 72% in different patient cohorts and at various stages of the trials.[5][6]

Q4: What are some potential reasons for the observed variability in patient response to Vimseltinib?

A4: While direct studies on Vimseltinib response variability are emerging, factors known to influence the efficacy of tyrosine kinase inhibitors (TKIs) in general may play a role. These can be broadly categorized as:

  • Intrinsic Resistance: The tumor may not respond to the treatment from the beginning.[8] This could be due to:

    • Low CSF1R expression or pathway dependency: The tumor's growth may not be primarily driven by the CSF1R pathway.

    • Pre-existing mutations in CSF1R: Mutations in the kinase domain could prevent Vimseltinib from binding effectively.[8]

  • Acquired Resistance: The tumor initially responds to treatment but then develops resistance over time.[8] This can be caused by:

    • Secondary mutations in CSF1R: New mutations arise that confer resistance to the drug.

    • Activation of bypass signaling pathways: Tumor cells may activate alternative signaling pathways to circumvent the CSF1R blockade.

  • Tumor Microenvironment (TME): The composition and state of the TME can significantly impact treatment response.[8]

    • Immune cell composition: Variations in the types and activation states of immune cells within the TME can influence the overall anti-tumor response.[8]

    • Stromal cell interactions: Stromal cells can secrete factors that promote tumor survival and resistance.[8]

  • Pharmacokinetics and Patient-Specific Factors:

    • Drug metabolism and bioavailability: Individual differences in drug absorption, distribution, metabolism, and excretion can affect drug exposure.

    • Patient adherence to treatment: Consistent drug intake is crucial for maintaining therapeutic levels.[9]

    • Comorbidities and age: These factors can influence treatment tolerance and adherence.[9]

Troubleshooting Guides

Issue 1: High variability in in-vitro cell-based assays measuring Vimseltinib sensitivity.
Potential Cause Troubleshooting Steps
Cell Line Heterogeneity 1. Perform single-cell cloning to establish homogenous sub-lines. 2. Regularly perform cell line authentication (e.g., STR profiling). 3. Monitor for mycoplasma contamination.
Inconsistent Drug Concentration 1. Prepare fresh drug dilutions for each experiment from a validated stock solution. 2. Verify the concentration and purity of the Vimseltinib stock.
Variable Cell Seeding Density 1. Use a cell counter to ensure consistent cell numbers are seeded in each well. 2. Optimize seeding density to ensure cells are in the exponential growth phase during drug treatment.
Assay-Specific Variability 1. Optimize incubation times for the specific assay (e.g., MTT, CellTiter-Glo). 2. Ensure proper mixing and complete lysis for luminescence-based assays.
Issue 2: In-vivo tumor models show inconsistent response to Vimseltinib treatment.
Potential Cause Troubleshooting Steps
Tumor Implantation Site Variability 1. Ensure consistent tumor cell implantation technique and location. 2. Monitor tumor growth and randomize animals into treatment groups only after tumors reach a specific size.
Inconsistent Drug Administration 1. Ensure accurate and consistent oral gavage technique. 2. Monitor animal weight and adjust dosage accordingly.
Differences in Tumor Microenvironment 1. Characterize the immune cell infiltrate of the tumors before and after treatment using flow cytometry or immunohistochemistry. 2. Consider using syngeneic models with a fully competent immune system.
Pharmacokinetic Variability 1. Perform satellite pharmacokinetic studies to determine drug exposure in the animal model. 2. Correlate drug levels with tumor response.

Experimental Protocols

Protocol 1: Assessing CSF1R Expression and Phosphorylation by Western Blot
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with Vimseltinib or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto a 4-12% Bis-Tris gel.

    • Run the gel and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against total CSF1R, phospho-CSF1R (Tyr723), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and develop with an ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

Protocol 2: Evaluating Immune Cell Infiltration by Flow Cytometry
  • Tumor Dissociation:

    • Excise tumors from treated and control animals.

    • Mince the tumors into small pieces and digest with a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis:

    • If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.

  • Antibody Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with a viability dye to exclude dead cells.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1).

    • Perform intracellular staining for markers like FoxP3 if interested in regulatory T cells.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify different immune cell populations.

Visualizations

G cluster_ligand Ligands cluster_receptor Receptor cluster_drug Drug cluster_downstream Downstream Effects CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R IL34 IL-34 IL34->CSF1R Signaling Inhibition of Downstream Signaling CSF1R->Signaling Activation DCC3014 Vimseltinib (DCC-3014) DCC3014->CSF1R TAMs Reduced TAMs Signaling->TAMs ImmuneResponse Enhanced Anti-tumor Immune Response TAMs->ImmuneResponse Suppression

Caption: Vimseltinib (DCC-3014) mechanism of action.

G cluster_workflow Experimental Workflow: Investigating Response Variability PatientSamples Patient Tumor Samples (Responders vs. Non-responders) GenomicAnalysis Genomic Analysis (e.g., CSF1R sequencing) PatientSamples->GenomicAnalysis TranscriptomicAnalysis Transcriptomic Analysis (e.g., RNA-seq) PatientSamples->TranscriptomicAnalysis ProteomicAnalysis Proteomic Analysis (e.g., Mass Spec, IHC) PatientSamples->ProteomicAnalysis TME_Analysis TME Characterization (e.g., Flow Cytometry) PatientSamples->TME_Analysis DataIntegration Data Integration and Biomarker Discovery GenomicAnalysis->DataIntegration TranscriptomicAnalysis->DataIntegration ProteomicAnalysis->DataIntegration TME_Analysis->DataIntegration Validation Biomarker Validation (in-vitro / in-vivo models) DataIntegration->Validation

Caption: Workflow for investigating response variability.

G cluster_troubleshooting Troubleshooting Logic: Inconsistent In-Vivo Response Start Inconsistent Tumor Response CheckPK Assess Drug Exposure (PK)? Start->CheckPK CheckTarget Confirm Target Engagement (p-CSF1R in tumors)? CheckPK->CheckTarget Yes OptimizeDosing Optimize Dosing Regimen CheckPK->OptimizeDosing No AnalyzeTME Analyze Tumor Microenvironment (Immune Infiltrate)? CheckTarget->AnalyzeTME Yes ConfirmModel Confirm Target Dependency of the Model CheckTarget->ConfirmModel No InvestigateResistance Investigate Resistance Mechanisms (e.g., Bypass Pathways)? AnalyzeTME->InvestigateResistance ExploreCombos Explore Combination Therapies InvestigateResistance->ExploreCombos End Identify Potential Biomarkers of Response OptimizeDosing->End ConfirmModel->End ExploreCombos->End

References

Validation & Comparative

Vimseltinib vs. Pexidartinib: A Comparative Analysis of CSF1R Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of vimseltinib and pexidartinib reveals vimseltinib's enhanced selectivity for Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in diseases driven by macrophages. This heightened selectivity may translate to a more favorable safety profile by minimizing off-target effects.

Vimseltinib, a second-generation CSF1R inhibitor, demonstrates a significant improvement in selectivity over the first-in-class agent, pexidartinib.[1][2][3] Both drugs are designed to inhibit CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[4][5][6] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various pathologies, including tenosynovial giant cell tumor (TGCT), where it drives the accumulation of macrophages that constitute the bulk of the tumor.[1][4]

Kinase Selectivity Profile

The primary distinction between vimseltinib and pexidartinib lies in their kinase selectivity profiles. While both potently inhibit CSF1R, pexidartinib also demonstrates significant activity against other kinases, including KIT, FLT3, and PDGFR.[1][4] In contrast, vimseltinib was specifically engineered as a "switch control" inhibitor, exploiting unique features of the CSF1R kinase domain to achieve high potency and selectivity.[2][7][8]

Experimental data underscores this difference. Vimseltinib is reported to be over 500-fold more selective for CSF1R compared to closely related kinases like FLT3, KIT, PDGFRA, and PDGFRB.[7][8][9][10] For a broader panel of approximately 300 human kinases, vimseltinib was found to be more than 100-fold selective for CSF1R against all tested kinases and over 1,000-fold selective for 294 of them.[7] Pexidartinib, on the other hand, inhibits FLT3, KIT, PDGFRA, and PDGFRB within a 5-fold IC50 range of its CSF1R inhibition.[11] This broader activity of pexidartinib may contribute to off-target effects that can limit optimal dosing for CSF1R suppression.[7][11]

The following table summarizes the available half-maximal inhibitory concentration (IC50) data for both compounds against a panel of kinases.

KinaseVimseltinib IC50 (nM)Pexidartinib IC50 (nM)
CSF1R 3.7[12] (<10) [13][14]13, 17[4], 20[15][16][17]
KIT476[12] (100-1000)[13][14]10[15][17], 12[4], 16
FLT3>3300[12]9 (ITD)[4], 160
PDGFRA436[12]-
PDGFRB2300[12]-

Note: IC50 values can vary between different assays and experimental conditions.

CSF1R Signaling Pathway

The binding of CSF1 or IL-34 to CSF1R triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[5][18][19] These pathways, including the PI3K/AKT and MAPK/ERK pathways, are critical for macrophage function.[18][19] By inhibiting CSF1R, both vimseltinib and pexidartinib block these downstream signals, thereby reducing the number and activity of macrophages.[1][6][20]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Binding Ligand CSF1 / IL-34 Ligand->CSF1R PI3K PI3K Dimerization->PI3K MAPK_Pathway RAS/RAF/MEK Dimerization->MAPK_Pathway STAT STATs Dimerization->STAT AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription ERK ERK MAPK_Pathway->ERK ERK->Transcription STAT->Transcription Vimseltinib Vimseltinib Pexidartinib Vimseltinib->Dimerization Inhibit

Caption: Simplified CSF1R signaling pathway and the inhibitory action of vimseltinib and pexidartinib.

Experimental Protocols

Biochemical Kinase Assays: The potency and selectivity of kinase inhibitors are typically determined using in vitro biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Workflow for Kinase Selectivity Profiling:

Kinase_Selectivity_Workflow cluster_workflow Kinase Selectivity Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Kinase - Substrate (e.g., ULight-peptide) - ATP - Europium-labeled antibody start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of Vimseltinib/Pexidartinib start->prepare_inhibitor assay_plate Add Reagents and Inhibitor to Assay Plate prepare_reagents->assay_plate prepare_inhibitor->assay_plate incubation Incubate at Room Temperature assay_plate->incubation read_plate Read Plate on TR-FRET Reader incubation->read_plate data_analysis Calculate Percent Inhibition and Determine IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: General workflow for a TR-FRET based kinase selectivity assay.

In a typical TR-FRET assay, a recombinant kinase enzyme is incubated with a specific substrate peptide and ATP in the presence of varying concentrations of the inhibitor (vimseltinib or pexidartinib). The reaction is then stopped, and a europium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the substrate is phosphorylated, the europium-labeled antibody and the ULight-labeled peptide are brought into close proximity, allowing for fluorescence resonance energy transfer. The intensity of the FRET signal is inversely proportional to the inhibitory activity of the compound. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve. To ensure clinical relevance, these assays are often conducted at ATP concentrations that mimic cellular levels (1–4 mmol/L).[7]

Cell-Based Assays: To confirm the activity of the inhibitors in a cellular context, cell-based assays are employed. For example, the inhibition of CSF1-stimulated CSF1R autophosphorylation can be measured in a cell line such as THP-1 monocytes.[12] Another common assay is to measure the inhibition of proliferation in a CSF1-dependent cell line, like M-NFS-60 mouse myelogenous leukemia cells.[7][12]

Conclusion

The available data strongly indicates that vimseltinib is a more selective inhibitor of CSF1R than pexidartinib. This enhanced selectivity is a key design feature of vimseltinib, achieved through its "switch control" mechanism of action.[2][7][8] By minimizing interactions with other kinases, vimseltinib has the potential to offer a more targeted therapeutic approach with an improved safety profile, which is particularly important for the long-term treatment of conditions like TGCT.[1][3][8] Further clinical studies and real-world evidence will continue to elucidate the full translational benefits of vimseltinib's enhanced selectivity.[1][3]

References

Efficacy of DCC-3014 (Vimseltinib) in Tenosynovial Giant Cell Tumor: A Comparative Analysis of the MOTION Trial

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DCC-3014 (vimseltinib), a novel switch-control tyrosine kinase inhibitor, with other therapeutic alternatives for the treatment of tenosynovial giant cell tumor (TGCT). The analysis is centered on data from the pivotal Phase 3 MOTION trial and is supplemented by comparative data from trials of other approved and investigational agents in the same class.

Introduction to DCC-3014 and TGCT

Tenosynovial giant cell tumor (TGCT) is a rare, locally aggressive neoplasm characterized by the overexpression of colony-stimulating factor 1 (CSF1). This leads to the recruitment of CSF1 receptor (CSF1R)-bearing cells, primarily macrophages, which form the bulk of the tumor mass and contribute to symptoms like pain, swelling, stiffness, and reduced mobility.

DCC-3014 (vimseltinib) is an oral, potent, and highly selective inhibitor of the CSF1R kinase. By targeting CSF1R, vimseltinib aims to deplete tumor-associated macrophages, thereby inhibiting tumor growth and improving clinical symptoms. This guide evaluates the efficacy of vimseltinib as demonstrated in the Phase 3 MOTION trial and compares its performance against pexidartinib, the first FDA-approved systemic therapy for TGCT, and pimicotinib, another investigational selective CSF1R inhibitor.

Mechanism of Action: CSF1R Signaling Pathway

The primary driver of TGCT is the dysregulation of the CSF1/CSF1R signaling pathway. In TGCT, a chromosomal translocation leads to the overexpression of CSF1, which binds to its receptor, CSF1R, on macrophages and their precursors. This binding activates downstream signaling cascades that promote the proliferation and survival of these cells, leading to tumor formation. CSF1R inhibitors like vimseltinib, pexidartinib, and pimicotinib competitively block this signaling, leading to a reduction in the tumor mass.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF1R (Receptor Tyrosine Kinase) Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Activates CSF1 CSF1 Ligand (Overexpressed in TGCT) CSF1->CSF1R Binds to Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK) Dimerization->Signaling Response Cell Proliferation, Survival, Differentiation Signaling->Response Vimseltinib DCC-3014 (Vimseltinib) Pexidartinib Pimicotinib Vimseltinib->CSF1R Inhibits

Figure 1. Mechanism of Action of CSF1R Inhibitors in TGCT.

Comparative Efficacy Data

The efficacy of vimseltinib, pexidartinib, and pimicotinib was evaluated in their respective Phase 3, randomized, double-blind, placebo-controlled trials: MOTION (vimseltinib), ENLIVEN (pexidartinib), and MANEUVER (pimicotinib). The primary endpoint for all three trials was the Objective Response Rate (ORR) at Week 25, as assessed by Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).

Table 1: Comparison of Objective Response Rates (ORR) at Week 25
EndpointDCC-3014 (Vimseltinib) - MOTION[1]Pexidartinib - ENLIVEN[2]Pimicotinib - MANEUVER[3]
ORR by RECIST v1.1 40% (vs. 0% Placebo, p<0.0001)38% (vs. 0% Placebo, p<0.0001)54.0% (vs. 3.2% Placebo, p<0.0001)
ORR by Tumor Volume Score (TVS) 67% (vs. 0% Placebo, p<0.0001)56% (vs. 0% Placebo, p<0.0001)61.9% (vs. 3.2% Placebo, p<0.0001)
Table 2: Comparison of Patient-Reported Outcomes (PROs) at Week 25
Outcome MeasureDCC-3014 (Vimseltinib) - MOTION[1]Pexidartinib - ENLIVEN[4][5]Pimicotinib - MANEUVER[6][7]
Mean Change in Active Range of Motion 18.4% (vs. 3.8% Placebo, p=0.0077)Statistically significant improvement vs. Placebo15.64 (vs. -0.07 Placebo, p=0.0003)
Mean Change in Worst Stiffness (NRS) -1.8 point difference vs. Placebo (p<0.0001)-2.5 (vs. -0.3 Placebo)-3.00 (vs. -0.57 Placebo, p<0.0001)
Mean Change in Worst Pain (BPI) 48% responders (vs. 23% Placebo, p=0.0056)Statistically significant improvement vs. Placebo-2.32 (vs. 0.23 Placebo, p<0.0001)
Mean Change in Physical Function (PROMIS-PF) 3.3 point difference vs. Placebo (p=0.0007)4.1 (vs. -0.9 Placebo)5.63 (vs. 2.23 Placebo, p=0.0074)

Comparative Safety Profiles

A key differentiator among CSF1R inhibitors is their safety profile, particularly concerning hepatotoxicity.

Table 3: Comparison of Key Adverse Events (AEs)
Adverse EventDCC-3014 (Vimseltinib) - MOTION[8][9]Pexidartinib - ENLIVEN[2][10][11]Pimicotinib - MANEUVER[3][6]
Hepatotoxicity No evidence of cholestatic hepatotoxicity or drug-induced liver injury.Risk of serious and potentially fatal liver injury (REMS program required).[2]No evidence of cholestatic hepatotoxicity.[6]
Most Common AEs (>20%) Periorbital edema, fatigue, face edema, pruritus, headache.Hair color changes, fatigue, nausea, increased AST/ALT.[5]Pruritus, facial edema, rash, periorbital edema, fatigue, nausea, headache.[3]
Grade 3/4 AEs (>5%) Increased blood creatine phosphokinase (10%).[8]Increased ALT (10%), increased AST (9%), hypertension (8%).[11]Rash (6.3%).[3]
Discontinuation due to AEs 4.8%13% (8 patients due to hepatic AEs).[10]1.6%[6]

Experimental Protocols

The data presented are derived from Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.

Start Patient Screening (Symptomatic TGCT, not amenable to surgery) Randomization Randomization (2:1) Start->Randomization Part1 Part 1: Double-Blind (24 Weeks) Randomization->Part1 ArmA Active Drug (Vimseltinib 30mg TWICE WEEKLY) Part1->ArmA Treatment Arm ArmB Placebo Part1->ArmB Control Arm Endpoint Primary & Secondary Endpoint Assessment (Week 25) ArmA->Endpoint ArmB->Endpoint Part2 Part 2: Open-Label Extension Endpoint->Part2 Crossover Placebo patients cross over to active drug Part2->Crossover

Figure 2. Generalized Phase 3 Trial Workflow for TGCT Systemic Therapies.

  • Study Population: Adult patients with symptomatic, histologically confirmed TGCT for whom surgery was not a suitable option due to potential for severe morbidity or functional limitation.[12]

  • Intervention: Patients were randomized (typically 2:1) to receive the active drug or a matching placebo. For the MOTION trial, the dosage was vimseltinib 30 mg twice weekly.[8]

  • Primary Endpoint: The primary efficacy outcome was the Objective Response Rate (ORR) at Week 25, assessed by a blinded independent radiological review according to RECIST v1.1.[1]

  • Key Secondary Endpoints:

    • ORR by Tumor Volume Score (TVS): A measure of change in tumor size more specific to the morphology of TGCT.

    • Range of Motion (ROM): Assessed by goniometry of the affected joint.

    • Patient-Reported Outcomes (PROs):

      • Pain: Measured using the Brief Pain Inventory (BPI) worst pain numeric rating scale (NRS).

      • Stiffness: Measured using a worst stiffness NRS.

      • Physical Function: Assessed with the Patient-Reported Outcomes Measurement Information System (PROMIS) Physical Function score.[1]

Conclusion

The MOTION trial data demonstrate that DCC-3014 (vimseltinib) is an effective and well-tolerated treatment for patients with TGCT not amenable to surgery. Vimseltinib achieved a statistically significant and clinically meaningful improvement in objective response rate compared to placebo, consistent with the efficacy seen with other CSF1R inhibitors.[1]

Key differentiators for vimseltinib include a favorable safety profile, notably the absence of observed cholestatic hepatotoxicity, which is a significant risk associated with pexidartinib.[2][8] The rates of treatment discontinuation due to adverse events were also lower for vimseltinib compared to pexidartinib.

When compared to pimicotinib, vimseltinib showed a slightly lower ORR by RECIST v1.1 at Week 25 (40% vs. 54%), though both demonstrated strong efficacy and favorable safety profiles without the liver toxicity concerns of pexidartinib.[1][6] All three agents showed significant improvements in patient-reported outcomes, underscoring the clinical benefit of CSF1R inhibition in alleviating the symptomatic burden of TGCT.

For researchers and drug development professionals, vimseltinib represents a promising therapeutic option in the evolving landscape of TGCT treatment, offering a compelling balance of efficacy and safety.

References

A Comparative Safety Analysis of MT-3014 (Vimseltinib) and Pexidartinib for Tenosynovial Giant Cell Tumor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the safety profiles of two targeted therapies for tenosynovial giant cell tumor (TGCT), MT-3014 (vimseltinib) and pexidartinib, reveals key differences in their adverse event profiles, particularly concerning hepatotoxicity. This guide provides an objective analysis based on clinical trial data to inform researchers, scientists, and drug development professionals.

Both this compound (vimseltinib) and pexidartinib are inhibitors of the colony-stimulating factor 1 receptor (CSF1R), a key driver of tumor growth in TGCT. While both drugs have demonstrated efficacy, their distinct selectivity and off-target activities contribute to notable differences in their safety profiles. Pexidartinib, the first approved systemic therapy for TGCT, is associated with a risk of serious and potentially fatal liver injury, a concern that has been less pronounced in the clinical development of the more selective inhibitor, vimseltinib.

Mechanism of Action: Targeting the CSF1R Pathway

Tenosynovial giant cell tumor is characterized by the overexpression of CSF1, which recruits CSF1R-expressing cells, primarily macrophages, to the tumor microenvironment. The binding of CSF1 to its receptor, CSF1R, triggers a signaling cascade that promotes the proliferation and survival of these cells, leading to tumor growth. Both vimseltinib and pexidartinib function by inhibiting this pathway, albeit with different selectivity. Pexidartinib is a multi-kinase inhibitor, also targeting KIT and FLT3, while vimseltinib is a highly selective "switch-control" inhibitor of CSF1R.[1][2] This difference in selectivity may underlie their varying safety profiles.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CSF1R CSF1R Proliferation Macrophage Proliferation & Survival CSF1R->Proliferation Activates CSF1 CSF1 Ligand CSF1->CSF1R Binds to Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits Vimseltinib This compound (Vimseltinib) Vimseltinib->CSF1R Inhibits TumorGrowth Tumor Growth Proliferation->TumorGrowth

Caption: Simplified CSF1R Signaling Pathway and Inhibition by this compound and Pexidartinib.

Comparative Safety Profile: An Overview of Clinical Trial Data

The safety profiles of this compound (vimseltinib) and pexidartinib have been evaluated in their respective pivotal clinical trials, the Phase 3 MOTION study for vimseltinib and the Phase 3 ENLIVEN study for pexidartinib. The following tables summarize the treatment-emergent adverse events (TEAEs) observed in these trials.

Table 1: Common Treatment-Emergent Adverse Events (TEAEs)
Adverse EventThis compound (Vimseltinib) - MOTION Study (All Grades %)Pexidartinib - ENLIVEN Study (All Grades %)
Periorbital Edema45Not Reported
Fatigue3354
Face Edema31Not Reported
Pruritus29Not Reported
Headache28Not Reported
RashNot Reported28
NauseaNot Reported38
Dysgeusia (Altered Taste)Not Reported25
Hair Color ChangesNot Reported67
Increased Aspartate Aminotransferase (AST)Not Reported39
Increased Alanine Aminotransferase (ALT)Not Reported28

Note: Direct comparison is limited by differences in reporting in the respective studies. Data for vimseltinib is from the MOTION study press release. Data for pexidartinib is from the ENLIVEN study publication.[3]

Table 2: Grade 3/4 Treatment-Emergent Adverse Events (TEAEs)
Adverse EventThis compound (Vimseltinib) - MOTION Study (Grade 3/4 %)Pexidartinib - ENLIVEN Study (Grade 3/4 %)
Increased Blood Creatine Phosphokinase10Not Reported
Periorbital Edema4Not Reported
Pruritus2Not Reported
Face Edema1Not Reported
Headache1Not Reported
Increased Aspartate Aminotransferase (AST)Not Reported9
Increased Alanine Aminotransferase (ALT)Not Reported10
HypertensionNot Reported8

Note: Data for vimseltinib is from the MOTION study results.[4] Data for pexidartinib is from the final results of the ENLIVEN study.[5]

A key differentiator in the safety profiles is the incidence and severity of hepatotoxicity. Pexidartinib carries a boxed warning for serious and potentially fatal liver injury.[6][7] In the ENLIVEN study, 33% of patients treated with pexidartinib experienced elevations in AST or ALT (≥3 times the upper limit of normal), and there were cases of mixed or cholestatic hepatotoxicity.[3][8] In contrast, clinical trial data for vimseltinib from the MOTION study have shown no evidence of cholestatic hepatotoxicity or drug-induced liver injury.[4]

Experimental Protocols for Safety Assessment

The robust safety monitoring protocols in the respective clinical trials are crucial for understanding and managing potential adverse events.

This compound (Vimseltinib) - MOTION Study (NCT05059262)

The safety of vimseltinib was a key endpoint in the MOTION study. The protocol included comprehensive monitoring of adverse events.[9][10][11]

cluster_assessments Safety Assessments Screening Screening Period (up to 42 days) Randomization Randomization (2:1) Vimseltinib vs. Placebo Screening->Randomization Part1 Part 1: Double-Blind Treatment (24 weeks) Randomization->Part1 Part2 Part 2: Open-Label Treatment (All patients receive Vimseltinib) Part1->Part2 AE_Monitoring Adverse Event Monitoring Part1->AE_Monitoring Lab_Tests Laboratory Tests (Hematology, Chemistry) Part1->Lab_Tests Vital_Signs Vital Signs Part1->Vital_Signs ECGs ECGs Part1->ECGs FollowUp Safety Follow-up Part2->FollowUp Part2->AE_Monitoring Part2->Lab_Tests Part2->Vital_Signs Part2->ECGs

Caption: Experimental Workflow for Safety Assessment in the MOTION Study.

Key safety assessments in the MOTION study included:

  • Adverse Event (AE) Monitoring: Continuous monitoring and grading of all AEs according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[12]

  • Laboratory Tests: Regular blood tests to monitor hematology and serum chemistry, including liver function tests (LFTs).[9]

  • Vital Signs and Physical Examinations: Regular monitoring of vital signs and comprehensive physical examinations at study visits.[9]

  • Electrocardiograms (ECGs): Periodic ECGs to monitor cardiac function.[13]

Dose modifications, including interruptions and reductions, were permitted for the management of adverse events.[10][11]

Pexidartinib - ENLIVEN Study (NCT02371369)

Given the known risk of hepatotoxicity, the safety monitoring protocol for the ENLIVEN study was particularly stringent for liver function.[14]

cluster_monitoring Liver Function Monitoring Enrollment Patient Enrollment (Symptomatic TGCT) Randomization Randomization (1:1) Pexidartinib vs. Placebo Enrollment->Randomization Part1 Part 1: Double-Blind Treatment (24 weeks) Randomization->Part1 Part2 Part 2: Open-Label Extension (All eligible patients receive Pexidartinib) Part1->Part2 Baseline Baseline LFTs Part1->Baseline Weekly Weekly for first 8 weeks Part1->Weekly Biweekly Every 2 weeks for next month Part1->Biweekly Quarterly Every 3 months thereafter Part1->Quarterly REMS Risk Evaluation and Mitigation Strategy (REMS) Post-Approval Part2->REMS Part2->Weekly For crossover patients

Caption: Safety Monitoring Protocol with a Focus on Hepatotoxicity for Pexidartinib.

The ENLIVEN study and subsequent prescribing information mandate a rigorous liver monitoring schedule:[6][7]

  • Baseline: Liver function tests (AST, ALT, total bilirubin, direct bilirubin, alkaline phosphatase, and GGT) prior to initiation.

  • Intensive Monitoring: Weekly for the first 8 weeks of treatment.

  • Continued Monitoring: Every 2 weeks for the next month, and every 3 months thereafter.

Dose modifications or permanent discontinuation are recommended based on the severity of liver test abnormalities.[6] A Risk Evaluation and Mitigation Strategy (REMS) program is in place for pexidartinib to ensure that the benefits of the drug outweigh the risks of hepatotoxicity.[7]

Conclusion

The safety profiles of this compound (vimseltinib) and pexidartinib, both effective inhibitors of the CSF1R pathway for the treatment of TGCT, show important distinctions. While both are associated with treatment-emergent adverse events, the higher selectivity of vimseltinib for CSF1R appears to translate to a more favorable safety profile, particularly with regard to hepatotoxicity. Pexidartinib's risk of serious liver injury necessitates a stringent monitoring protocol and a REMS program. For researchers and drug development professionals, the comparison of these two agents underscores the importance of kinase selectivity in optimizing the therapeutic index of targeted cancer therapies. Continued long-term safety data from ongoing studies will be crucial for further refining the risk-benefit assessment of these treatments for patients with TGCT.

References

Comparative Genomics of Cisplatin Responders vs. Non-Responders in Testicular Germ Cell Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: TGCT in This Guide Refers to Testicular Germ Cell Tumors

It is important to clarify that DCC-3014 (vimseltinib) is an investigational drug that has been primarily studied in patients with Tenosynovial Giant Cell Tumor (TGCT), not Testicular Germ Cell Tumors. Clinical trial data available, including for the Phase 1/2 study (NCT03069469), indicates its evaluation in patients with advanced solid tumors and specifically Tenosynovial Giant Cell Tumor.[1][2][3][4][5] Therefore, a direct comparative genomic analysis of responders versus non-responders to DCC-3014 in the context of Testicular Germ Cell Tumors cannot be provided as this data does not exist.

This guide will instead focus on the comparative genomics of Testicular Germ Cell Tumor (TGCT) responders versus non-responders to the standard-of-care treatment, cisplatin-based chemotherapy. This is a well-researched area with available data that aligns with the spirit of the user's request to understand the genomic determinants of treatment response in this disease.

For Researchers, Scientists, and Drug Development Professionals

Testicular Germ Cell Tumors (TGCTs) are notable for their high sensitivity to cisplatin-based chemotherapy, leading to cure rates of around 90%.[6] However, a subset of patients develops resistance, leading to treatment failure and mortality.[7][8] Understanding the genomic landscape of cisplatin resistance is crucial for developing novel therapeutic strategies and identifying biomarkers to predict treatment response. This guide provides a comparative overview of the genomic differences between cisplatin-sensitive and -resistant TGCTs.

Mechanism of Action: DCC-3014 (Vimseltinib)

While not used for Testicular Germ Cell Tumors, it is useful to understand the mechanism of DCC-3014 (vimseltinib). It is an orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[9][10] By binding to CSF1R on monocytes, macrophages, and osteoclasts, it blocks the signaling of CSF-1 and IL-34.[9] This action is designed to inhibit tumor-associated macrophages (TAMs), which are known to suppress anti-tumor immune responses and promote tumor growth and proliferation.[9] Vimseltinib is a potent and selective inhibitor of CSF1R with additional activity against c-Kit.[10][11]

Comparative Genomic Landscape of Cisplatin Response in TGCTs

The following tables summarize key genomic alterations associated with cisplatin resistance in TGCTs.

Genomic Alteration Cisplatin-Resistant TGCTs Cisplatin-Sensitive TGCTs References
Gene Mutations More frequent TP53 mutations. Mutations in genes like TRERF1, TFAP2C, MAP2K1, and NSD1 have been identified in resistant tumors.Wild-type TP53 is common, contributing to high cisplatin sensitivity.[12][13]
Gene Expression Upregulation of genes involved in DNA repair, cell cycle regulation (e.g., CCND1), and pluripotency (e.g., NANOG, SOX2). Downregulation of tumor suppressor genes.Lower expression of DNA repair and pluripotency-associated genes.[8][14]
Copy Number Variations (CNVs) Gains in chromosomal regions such as 3p25.3. Amplifications of genes like KRAS and MDM2.Fewer copy number alterations compared to resistant tumors.[12][15]
DNA Methylation Hypermethylation of promoter regions of certain tumor suppressor genes.Lower levels of DNA methylation.[14]
Pathway Alterations Dysregulation of pathways such as RAS-RAF, PI3K/AKT, and WNT/CTNNB1 signaling.Intact apoptosis signaling pathways.[12][14]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of cisplatin-resistant and -sensitive TGCTs.

Whole-Exome Sequencing (WES)
  • Sample Preparation: Genomic DNA is extracted from tumor tissue and matched normal tissue or blood.

  • Library Preparation: DNA is fragmented, and adapters are ligated to the fragments.

  • Exome Capture: The exome (protein-coding regions of the genome) is captured using biotinylated oligonucleotide probes.

  • Sequencing: The captured DNA fragments are sequenced using a next-generation sequencing platform.

  • Data Analysis: Sequence reads are aligned to a reference genome. Single nucleotide variants (SNVs), insertions, and deletions (indels) are identified and annotated.

Gene Expression Profiling (Microarray or RNA-Seq)
  • RNA Extraction: Total RNA is extracted from tumor samples.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Microarray: The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes. The fluorescence intensity of each probe is measured to determine the expression level of the corresponding gene.

  • RNA-Seq: The cDNA is sequenced using a next-generation sequencing platform. The number of reads mapping to each gene is proportional to its expression level.

  • Data Analysis: Differential gene expression between cisplatin-resistant and -sensitive samples is determined using statistical methods.

Copy Number Variation (CNV) Analysis
  • Array Comparative Genomic Hybridization (aCGH): Tumor and reference DNA are labeled with different fluorescent dyes and hybridized to a microarray containing probes spanning the genome. The ratio of the fluorescence intensities indicates gains or losses of DNA in the tumor.

  • Next-Generation Sequencing (NGS): The depth of sequence coverage across the genome is analyzed to identify regions with an increased or decreased number of reads, corresponding to copy number gains or losses.

Visualizations

Below are diagrams illustrating key concepts in the comparative genomics of TGCTs.

Signaling_Pathways_in_Cisplatin_Resistance Signaling Pathways in Cisplatin Resistance cluster_resistance Cisplatin Resistance Mechanisms DNA_Damage Cisplatin-induced DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces (in sensitive cells) DNA_Repair Enhanced DNA Repair DNA_Damage->DNA_Repair Activates Cell_Survival Cell Survival (Resistance) DNA_Repair->Cell_Survival Promotes Drug_Efflux Increased Drug Efflux Drug_Efflux->Cell_Survival Promotes Pathway_Alterations Signaling Pathway Alterations (e.g., PI3K/AKT, RAS-RAF) Pathway_Alterations->Cell_Survival Promotes

Caption: Key signaling pathways involved in cisplatin resistance in TGCTs.

Experimental_Workflow Experimental Workflow for Comparative Genomics Patient_Cohort TGCT Patient Cohort (Responders vs. Non-Responders) Tumor_Biopsy Tumor Biopsy and Normal Tissue Collection Patient_Cohort->Tumor_Biopsy Genomic_Analysis Genomic Analysis (WES, RNA-Seq, CNV) Tumor_Biopsy->Genomic_Analysis Data_Integration Data Integration and Analysis Genomic_Analysis->Data_Integration Biomarker_Discovery Biomarker Discovery Data_Integration->Biomarker_Discovery Validation Validation in Independent Cohort Biomarker_Discovery->Validation

Caption: A typical experimental workflow for a comparative genomics study.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.